molecular formula C7H7BrO4 B2410420 Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate CAS No. 1479928-19-2

Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate

Cat. No.: B2410420
CAS No.: 1479928-19-2
M. Wt: 235.033
InChI Key: SVQVQPVHJYSUQE-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate (CAS 1479928-19-2) is a high-purity brominated furan derivative of interest in synthetic organic and medicinal chemistry research. With the molecular formula C7H7BrO4 and a molecular weight of 235.03 g/mol, this compound serves as a versatile synthetic intermediate . The molecule features both a reactive bromine atom and a hydroxyacetate functional group on its furan ring, making it a valuable scaffold for constructing more complex heterocyclic structures . Researchers utilize this compound in the synthesis of novel benzofuran and other fused furan derivatives, which are core structures in developing new pharmacologically active molecules . Heterocyclic compounds like this one are fundamental in organic chemistry and play a vital role in designing new active molecules for chemical and life sciences . Its applications extend to material science research, where similar furan-based compounds have been investigated for their properties related to light absorption and fluorescence . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO4/c1-11-7(10)5(9)6-4(8)2-3-12-6/h2-3,5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQVQPVHJYSUQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=CO1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1479928-19-2
Record name methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Novel Furan Scaffolds

The furan nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and capacity to act as a bioisostere for phenyl and thiophene rings make it a versatile tool in the design of novel therapeutics with fine-tuned pharmacokinetic and pharmacodynamic profiles.[2][3] This guide focuses on a novel, yet to be extensively documented compound: Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate . Due to its novelty, this document moves beyond a simple recitation of existing data. Instead, we adopt the perspective of a senior application scientist to provide a forward-looking, in-depth technical guide. We will delineate a plausible and robust synthetic pathway, predict the spectroscopic and physicochemical properties of the molecule, and explore its potential therapeutic applications based on established principles of medicinal chemistry and the known bioactivity of related furan derivatives.

I. The Strategic Importance of the Furan Moiety in Drug Design

The furan ring is a five-membered aromatic heterocycle that imparts a unique combination of properties to a molecule. It can engage in hydrogen bonding via its oxygen atom and participate in various non-polar interactions. This dual character is advantageous in optimizing drug-receptor interactions.[2] The substitution pattern on the furan ring significantly influences its biological activity. For instance, halogenation, such as bromination, can modulate the lipophilicity and electronic nature of the molecule, potentially enhancing its binding affinity to target proteins or altering its metabolic stability.

The target molecule, this compound, combines several key features:

  • A 3-bromofuran core: The bromine atom at the 3-position is less common than at the 5-position and can offer a unique vector for further chemical modification or specific interactions within a biological target.

  • An α-hydroxy ester sidechain: This functional group is a common feature in many biologically active natural products and synthetic compounds, known to participate in crucial hydrogen bonding interactions with enzymes and receptors.

The strategic combination of these motifs suggests that this compound could serve as a valuable building block in the synthesis of more complex molecules or possess intrinsic biological activity.

II. Proposed Synthesis and Mechanistic Considerations

Given the absence of a documented synthesis for this compound, we propose a multi-step synthetic route starting from readily available materials. This proposed pathway is designed to be robust and amenable to scale-up, with each step grounded in established chemical transformations.

Proposed Synthetic Pathway

Synthetic_Pathway A Methyl furan-2-carboxylate B Methyl 3-bromofuran-2-carboxylate A->B NBS, CCl4 Reflux C 3-Bromo-2-(hydroxymethyl)furan B->C LiAlH4, THF 0 °C to rt D 3-Bromofuran-2-carbaldehyde C->D PCC, CH2Cl2 rt E This compound (Target) D->E 1. NaCN, H2O 2. HCl, MeOH, Reflux

Caption: Proposed synthetic route for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Methyl 3-bromofuran-2-carboxylate

  • To a solution of Methyl furan-2-carboxylate (1.0 eq) in carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS) (1.1 eq).

  • Add a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with saturated sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 3-bromofuran-2-carboxylate.

Causality: The use of NBS provides a source of bromine radicals, and the reaction is initiated by a radical initiator like benzoyl peroxide. Bromination of furan derivatives can be complex, and this method is chosen to favor substitution over addition reactions.[4]

Step 2: Synthesis of 3-Bromo-2-(hydroxymethyl)furan

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of Methyl 3-bromofuran-2-carboxylate (1.0 eq) in anhydrous THF to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Combine the filtrates and concentrate under reduced pressure to yield 3-Bromo-2-(hydroxymethyl)furan.

Causality: LiAlH4 is a powerful reducing agent capable of reducing the ester to a primary alcohol. The reaction is performed under anhydrous conditions due to the high reactivity of LiAlH4 with water.

Step 3: Synthesis of 3-Bromofuran-2-carbaldehyde

  • To a solution of 3-Bromo-2-(hydroxymethyl)furan (1.0 eq) in dichloromethane (CH2Cl2), add pyridinium chlorochromate (PCC) (1.5 eq).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain 3-Bromofuran-2-carbaldehyde.

Causality: PCC is a milder oxidizing agent that selectively oxidizes primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.

Step 4: Synthesis of this compound

  • Dissolve 3-Bromofuran-2-carbaldehyde (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., THF).

  • Add sodium cyanide (NaCN) (1.2 eq) to the solution and stir at room temperature for 1-2 hours to form the cyanohydrin intermediate.

  • Acidify the reaction mixture with concentrated hydrochloric acid (HCl) and add methanol (MeOH).

  • Reflux the mixture for 8-12 hours to facilitate hydrolysis of the nitrile and esterification of the resulting carboxylic acid.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

Causality: This is a classic two-step conversion of an aldehyde to an α-hydroxy ester. The first step is a nucleophilic addition of cyanide to the aldehyde to form a cyanohydrin. The second step involves acid-catalyzed hydrolysis of the nitrile to a carboxylic acid and subsequent Fischer esterification in the presence of methanol.[1][2]

III. Predicted Physicochemical and Spectroscopic Properties

Based on the proposed structure, we can predict the key analytical data for this compound. These predictions are derived from known data for structurally similar furan derivatives and are intended to aid in the characterization of the synthesized compound.[5][6]

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₇H₇BrO₄
Molecular Weight 235.03 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH)
LogP Estimated between 1.5 and 2.5
Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.45 d 1H H-5 (furan)
~6.40 d 1H H-4 (furan)
~5.20 s 1H CH-OH
~3.80 s 3H OCH₃

| ~3.50 (broad) | s | 1H | OH |

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~172.0 C=O (ester)
~148.0 C-2 (furan)
~144.0 C-5 (furan)
~112.0 C-4 (furan)
~105.0 C-3 (furan, C-Br)
~68.0 CH-OH

| ~53.0 | OCH₃ |

FT-IR (neat)

Wavenumber (cm⁻¹) Functional Group
3500-3300 (broad) O-H stretch
~3100 C-H stretch (aromatic)
~2950 C-H stretch (aliphatic)
~1740 C=O stretch (ester)
1550-1450 C=C stretch (furan ring)

| 1200-1000 | C-O stretch |

Mass Spectrometry (EI)

m/z Interpretation
234/236 [M]⁺ isotopic pattern for Br

| 175/177 | [M - COOCH₃]⁺ |

IV. Potential Applications and Biological Significance

The true value of a novel molecule lies in its potential applications. For this compound, we can infer its potential from the established roles of furan derivatives in medicinal chemistry.

As a Bioisostere in Drug Design

Bioisosterism is a key strategy in drug design where a functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters. The furan ring is a well-known bioisostere of the phenyl ring.[3][7] Therefore, this compound can be envisioned as a bioisosteric analog of Methyl 2-(3-bromophenyl)-2-hydroxyacetate, a compound that may have its own, yet to be explored, biological activities. The replacement of the phenyl ring with a furan ring can lead to:

  • Improved Metabolic Stability: The furan ring may offer different metabolic pathways compared to a phenyl ring, potentially avoiding unwanted metabolites.

  • Enhanced Solubility: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, which may improve the aqueous solubility of the molecule.

  • Altered Target Binding: The different electronic distribution and geometry of the furan ring can lead to altered or improved interactions with the target protein.

Caption: Bioisosteric relationship between the target furan and its phenyl analog.

Potential Therapeutic Areas

Furan derivatives have demonstrated a broad spectrum of biological activities, including:

  • Antimicrobial: The furan nucleus is present in drugs like nitrofurantoin, which is used to treat urinary tract infections.

  • Anti-inflammatory: Certain furan-containing compounds have shown anti-inflammatory properties.

  • Anticancer: A number of furan derivatives have been investigated for their potential as anticancer agents.[8]

The presence of the α-hydroxy ester moiety in our target compound may confer specific interactions with enzymes such as dehydrogenases or esterases, which could be relevant in various disease pathways.

V. Conclusion and Future Directions

While this compound remains a largely unexplored chemical entity, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications. The proposed synthetic route is logical and utilizes well-established reactions, offering a clear path for its preparation in a laboratory setting. The predicted spectroscopic data will be invaluable for the confirmation of its structure upon successful synthesis.

The true potential of this molecule will only be unveiled through empirical investigation. We strongly encourage researchers in the fields of synthetic and medicinal chemistry to pursue the synthesis of this and related compounds. Subsequent screening in a variety of biological assays will be crucial to determine its therapeutic potential. The unique substitution pattern and functional group combination make this compound a promising starting point for the development of novel therapeutics.

References

  • ACS Omega. Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. Available from: [Link]

  • Royal Society of Chemistry. Esters of furan-, thiophen-, and N-methylpyrrole-2-carboxylic acids. Bromination of methyl furan-2-carboxylate, furan-2-carbaldehyde, and thiophen-2-carbaldehyde in the presence of aluminium chloride. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • ResearchGate. Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis | Request PDF. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of α-hydroxy carboxylic acids, esters and amides. Available from: [Link]

  • Oxford Academic. Synthesis of α-Hydroxy Aldehyde and α-Hydroxy Acid Derivatives from β-Hydroxy or β-Oxo Sulfoxides | Bioscience, Biotechnology, and Biochemistry. Available from: [Link]

  • Thieme. Synthesis of Functionalized Furans Based on a '[3+2] Cyclization/ Bromination/Elimination' Strategy. Available from: [Link]

  • ACS Publications. Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews. Available from: [Link]

  • ResearchGate. (PDF) Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. Available from: [Link]

  • MDPI. Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Available from: [Link]

  • PMC. Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. Available from: [Link]

  • PRISM BioLab. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. Available from: [Link]

  • Heterocyclic Chemistry. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available from: [Link]

Sources

Furan-based alpha-hydroxy esters in medicinal chemistry

Furan-Based -Hydroxy Esters: Synthetic Strategies, Metabolic Liabilities, and Medicinal Utility

Executive Summary

Furan-based


Structural & Electronic Properties[1]

The Furan Pharmacophore

Furan is a five-membered aromatic heterocycle containing one oxygen atom.[1][2] Unlike benzene, furan is electron-rich (

  • Bioisosterism: Furan is frequently used as a bioisostere for phenyl or thiophene rings. It is smaller (lower steric bulk) and more polar than a phenyl ring, which can improve the water solubility of a drug candidate.

  • H-Bonding Potential: The oxygen lone pairs in furan can act as weak hydrogen bond acceptors. When coupled with an

    
    -hydroxy group, the scaffold gains a "dual-anchor" capability, allowing it to bind simultaneously to hydrophobic pockets (via the ring) and polar residues (via the hydroxyl/ester).
    
The -Hydroxy Ester Moiety

The presence of the hydroxyl group at the

  • Intramolecular Bonding: The

    
    -hydroxyl group often forms an intramolecular hydrogen bond with the ester carbonyl oxygen or the furan oxygen, locking the conformation and reducing entropic penalties upon receptor binding.
    
  • Metabolic Handle: The ester group serves as a prodrug handle, readily hydrolyzed by plasma esterases to release the free

    
    -hydroxy acid (the active pharmacophore) or to improve oral bioavailability of a polar acid payload.
    

Metabolic Liability: The BDA Pathway

A critical consideration in furan medicinal chemistry is the potential for hepatotoxicity. The furan ring is not metabolically inert; it is a substrate for Cytochrome P450 enzymes (primarily CYP2E1).[3]

Mechanism of Bioactivation

The oxidative opening of the furan ring generates cis-2-butene-1,4-dial (BDA) , a highly reactive

34

Mitigation Strategy: Substitution at the C2 and C5 positions of the furan ring sterically and electronically hinders CYP450 oxidation, significantly improving metabolic stability.

MetabolicActivationFuranFuran ScaffoldCYPCYP2E1 OxidationFuran->CYP BioactivationSafeMetabolically Stable(2,5-Disubstitution)Furan->Safe StructuralOptimizationEpoxideUnstable EpoxideIntermediateCYP->EpoxideBDAcis-2-butene-1,4-dial(Reactive Enal)Epoxide->BDA Ring OpeningAdductProtein/DNA Adducts(Hepatotoxicity)BDA->Adduct Nucleophilic Attack(Lys/Cys)

Figure 1: The metabolic activation pathway of furan leading to toxicity, and the divergence toward stable analogs.

Synthetic Methodologies

The synthesis of furan-based

furfural
Protocol A: The Cyanohydrin Route (Classic)

This method allows for the direct conversion of furfural to the

  • Cyanohydrin Formation: Reaction of furfural with NaCN/AcOH or TMSCN/ZnI

    
     yields the furan cyanohydrin.
    
  • Pinner Reaction/Hydrolysis: Acid-catalyzed alcoholysis (HCl/EtOH) converts the nitrile directly to the ethyl ester.

Protocol B: Enzymatic Kinetic Resolution (Chiral Purity)

Since the synthetic routes yield racemates, obtaining the enantiopure (R)- or (S)-form is crucial for biological activity. Lipases (e.g., Candida antarctica Lipase B, CAL-B) are highly effective for this resolution.

SynthesisWorkflowFurfuralFurfural(Biomass Derived)CyanohydrinFuran CyanohydrinFurfural->Cyanohydrin TMSCN, ZnI2RacemicEsterRacemic Ethyl2-(furan-2-yl)-2-hydroxyacetateCyanohydrin->RacemicEster EtOH, HCl (Pinner)CALBEnzymatic Resolution(CAL-B / Vinyl Acetate)RacemicEster->CALBR_Acetate(R)-Acetate(Esterified)CALB->R_Acetate Fast ReactionS_Alcohol(S)-Alcohol(Unreacted)CALB->S_Alcohol Slow Reaction

Figure 2: Chemo-enzymatic synthesis pathway from biomass-derived furfural to enantiopure alpha-hydroxy esters.

Experimental Protocols

Synthesis of Ethyl 2-(furan-2-yl)-2-hydroxyacetate

Reagents: Furfural (10 mmol), Trimethylsilyl cyanide (TMSCN, 11 mmol), Zinc Iodide (catalytic), Ethanol, HCl (gas or 4M in dioxane).

  • Cyanosilylation: In a dry round-bottom flask under argon, dissolve furfural (0.96 g, 10 mmol) in dry CH

    
    Cl
    
    
    (20 mL). Add a catalytic amount of ZnI
    
    
    (10 mg).
  • Dropwise add TMSCN (1.1 g, 11 mmol) at 0°C. Stir at room temperature for 2 hours. Monitor disappearance of aldehyde by TLC.

  • Hydrolysis/Esterification: Evaporate solvent to obtain the crude silylated cyanohydrin. Redissolve in absolute ethanol (30 mL).

  • Cool to 0°C and bubble dry HCl gas into the solution for 30 minutes (or add 10 mL 4M HCl in dioxane).

  • Stir the mixture at room temperature overnight. Add water (1 mL) to hydrolyze the intermediate imidate salt and stir for another hour.

  • Workup: Remove ethanol under reduced pressure. Dilute residue with EtOAc, wash with sat. NaHCO

    
     and brine. Dry over MgSO
    
    
    and concentrate.
  • Purification: Silica gel chromatography (Hexane/EtOAc 4:1) yields the title compound as a pale yellow oil.

Lipase-Catalyzed Kinetic Resolution

Objective: Separation of (R)- and (S)-enantiomers. Reagents: Racemic Ethyl 2-(furan-2-yl)-2-hydroxyacetate, Vinyl Acetate (acyl donor), CAL-B (immobilized, e.g., Novozym 435), Toluene.

  • Dissolve racemic ester (1.0 g) in dry toluene (20 mL).

  • Add vinyl acetate (3 eq) and Novozym 435 (100 mg).

  • Incubate in an orbital shaker at 30°C. Monitor conversion by Chiral HPLC.

  • Stop: When conversion reaches ~50% (typically 24-48h), filter off the enzyme.

  • Separation: The reaction mixture contains the (S)-alcohol (unreacted) and the (R)-acetylated ester . Separate via column chromatography.[4][5]

  • Note: The specific enantiomer preference depends on the lipase source; CAL-B typically favors the (R)-enantiomer for acylation of secondary alcohols.

Medicinal Chemistry Applications

Bioisosteres in Antimicrobials

Furan-based

  • Target: Bacterial cell wall synthesis or specific enzymatic pathways where phenylglycine/mandelic acid motifs are recognized.

  • Example: In cephalosporins, the replacement of a phenyl ring with a furan ring (e.g., Cefuroxime) alters the spectrum of activity. The

    
    -hydroxy ester motif can be used to improve the lipophilicity of these polar antibiotics for better membrane permeation.
    
Prodrug Strategies

The

  • Masking Carboxylates: If the active drug is the free acid (e.g., a furan-glycolic acid COX inhibitor), esterification improves oral bioavailability.

  • Masking Alcohols: The hydroxyl group can be further derivatized (e.g., with PEG or amino acids) to tune solubility, releasing the active furan-ester upon plasma hydrolysis.

Data Summary: Furan vs. Phenyl
PropertyFuran RingPhenyl RingMedicinal Implication
Electronic Character

-Excessive (Electron Rich)

-Neutral
Furan is more prone to oxidative metabolism.
Lipophilicity (LogP) Lower (More Polar)HigherFuran analogs often have better water solubility.
H-Bonding Acceptor (Oxygen)NoneFuran can engage in specific H-bonds with receptor active sites.
Metabolic Risk High (BDA formation)Low (Stable)Furan requires 2,5-blocking or rapid clearance design.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

  • Mavandadi, F., & Pilcher, A. (2006). Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. Tetrahedron. Link

  • Pires, D. S. F., et al. (2013). Enzymatic Kinetic Resolution of Hydroxy Furan and Thiophene 2-Substituted. Blucher Chemical Engineering Proceedings. Link

  • Gao, Y., et al. (2022).[5] One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid. CN Patent 103262357. Link

  • Saeid, H., et al. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. Link

Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate for Researchers and Drug Development Professionals

Introduction

This compound is a specialized organic compound characterized by a furan ring, a core structure that is of significant interest in the field of medicinal chemistry. The furan scaffold is a versatile building block found in numerous bioactive natural products and synthetic compounds, exhibiting a wide array of biological activities.[1] This guide provides a detailed overview of the molecular properties, a plausible synthetic approach, and the potential applications of this compound in drug discovery and development, tailored for researchers and scientists in the field.

Core Molecular Attributes

The fundamental molecular characteristics of this compound are summarized below. These properties are essential for its identification, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₇H₇BrO₄PubChemLite[2]
Monoisotopic Mass 233.953 DaPubChemLite[2]
SMILES COC(=O)C(C1=C(C=CO1)Br)OPubChemLite[2]
InChI Key SVQVQPVHJYSUQE-UHFFFAOYSA-NPubChemLite[2]

The Furan Scaffold in Medicinal Chemistry

The furan ring system is a critical pharmacophore in drug discovery. Its electron-rich nature and aromaticity contribute to favorable interactions with biological targets.[1] Derivatives of furan and its benzannulated form, benzofuran, have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][3] The presence of a bromine atom on the furan ring of the title compound can further enhance its biological activity or provide a handle for further chemical modification through cross-coupling reactions, a common strategy in the synthesis of complex drug candidates.

Synthesis and Mechanistic Insights

A potential synthetic pathway could involve the following key steps:

  • Starting Material : The synthesis could commence with a commercially available or readily prepared 3-bromofuran derivative.

  • Introduction of the Acetate Moiety : A common method to introduce a 2-hydroxyacetate group is through a reaction with an appropriate glyoxylate derivative.

The following diagram illustrates a generalized workflow for the synthesis of functionalized furan derivatives, which could be adapted for the target molecule.

Synthesis_Workflow A 3-Bromofuran Precursor B Functionalization Reaction (e.g., with a glyoxylate derivative) A->B Reagents & Conditions C This compound B->C Crude Product D Purification (e.g., Column Chromatography) C->D E Characterization (NMR, MS, etc.) D->E

Caption: A generalized workflow for the synthesis of this compound.

Potential Applications in Drug Development

Given the established biological activities of furan and benzofuran derivatives, this compound represents a promising scaffold for the development of novel therapeutic agents.

  • Anticancer Agents : Numerous benzofuran derivatives have been investigated for their anticancer properties.[4][5] The structural features of the title compound make it a candidate for evaluation against various cancer cell lines.

  • Antimicrobial Agents : The furan nucleus is a component of several antimicrobial drugs.[3] This compound could be screened for activity against a panel of bacterial and fungal strains, including drug-resistant variants.

  • Enzyme Inhibitors : The specific arrangement of functional groups, including the hydroxyl and ester moieties, could allow for targeted interactions with the active sites of various enzymes, making it a candidate for inhibitor screening programs.

Experimental Protocols

While a specific protocol for the synthesis of this exact molecule is not detailed in the provided search results, a general procedure for the functionalization of a furan ring can be outlined based on similar reactions.

General Protocol for the Synthesis of a 2-Substituted Furan Derivative:

  • Reaction Setup : To a solution of the 3-bromofuran starting material in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add the appropriate reagents for the introduction of the 2-hydroxyacetate side chain. This could involve a Grignard reagent formation followed by reaction with methyl glyoxylate.

  • Reaction Monitoring : The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup : Upon completion, the reaction is quenched with an appropriate aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure.

  • Purification : The crude product is purified by column chromatography on silica gel using an appropriate eluent system.

  • Characterization : The structure and purity of the final compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6]

Conclusion

This compound is a molecule with significant potential in the realm of medicinal chemistry. Its furan core, combined with a bromine substituent and a hydroxyacetate side chain, offers a unique combination of features for the development of novel therapeutic agents. This guide provides a foundational understanding of its molecular properties and a framework for its synthesis and potential applications, serving as a valuable resource for researchers in drug discovery.

References

  • PubChemLite. This compound. [Link]

  • DrugBank. METHYL (2R)-2-((2R)-3,4-DIHYDROXY-5-OXO-2H-FURAN-2-YL)-2-HYDROXYACETATE. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis and antimicrobial activity of benzofurans. [Link]

  • LOCKSS. NEW SYNTHESIS OF ABEXINOSTAT. [Link]

  • MDPI. Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. [Link]

  • Semantic Scholar. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]

  • ResearchGate. Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl) (3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. [Link]

  • Wikipedia. Methyl 2-bromoacetate. [Link]

  • PubChem. Methyl 2-(3-bromophenyl)acetate. [Link]

  • PMC. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. [Link]

  • Organic Chemistry Portal. Efficient Synthesis of Benzofurans Utilizing[7][7]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers: Short Synthesis of Natural 2-Arylbenzofurans. [Link]

  • DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. [Link]

  • PubMed. Discovery of 3-(benzofuran-2-ylmethyl)-1H-indole derivatives as potential autophagy inducers in cervical cancer cells. [Link]

  • University of Jordan. Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia. [Link]

  • Taylor & Francis Online. Furan: A Promising Scaffold for Biological Activity. [Link]

  • MedChemica. Publications & Patents. [Link]

  • Stenutz. methyl 2-hydroxyacetate. [Link]

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Technical Guide: Solubility Profiling & Solvent Selection for Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate

[1][2]

Executive Summary

Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate (CAS: Generic/Analogous) is a critical chiral building block in the synthesis of heterocyclic pharmaceuticals.[1][2] Its structure combines a lipophilic, electron-rich 3-bromofuran core with a polar


-hydroxy ester1212

This guide provides a comprehensive solubility framework. While specific empirical data for this intermediate is often proprietary, this document establishes the Predicted Solubility Profile based on Quantitative Structure-Property Relationships (QSPR) and details the Standard Operating Procedure (SOP) for generating thermodynamic solubility data.

Critical Warning: The furan ring is acid-sensitive.[1] Solubility profiling in acidic media or protic solvents with acidic impurities can lead to ring-opening and polymerization.[1]

Structural Analysis & Theoretical Solubility

To predict the solubility behavior, we must deconstruct the molecule into its interacting pharmacophores.

Physicochemical Descriptors[1][3]
  • Lipophilic Core: The 3-bromofuran moiety is aromatic and moderately lipophilic.[1][2] The bromine atom significantly increases density and lipophilicity compared to unsubstituted furan.

  • Polar Head: The methyl glycolate group (

    
    ) acts as both a Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA).[1][2]
    
  • Predicted LogP: ~1.6 – 1.9 (Moderate Lipophilicity).[1]

  • Topological Polar Surface Area (TPSA): ~55-65

    
    .[1][2]
    
Predicted Solubility Ranking

Based on the interplay between the


Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Action
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Strong dipole-dipole interactions; disruption of crystal lattice H-bonds.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Excellent solvation of the bromofuran core; weak H-bonding with ester.[1][2]
Polar Protic Methanol, EthanolModerate to High (20-50 mg/mL)H-bonding with the

-hydroxyl group.[1][2] Caution: Transesterification risk.[1]
Ethers THF, MTBE, 2-MeTHFModerate (10-30 mg/mL)Good general solvation; useful for Grignard/Lithiation reactions.[1][2]
Non-Polar Hexanes, HeptaneLow (<1 mg/mL)The polar hydroxyl/ester group prevents dissolution in pure alkanes.
Aqueous Water (pH 7)Very Low (<0.1 mg/mL)Lipophilic furan/bromine dominates; "Brick dust" behavior in water.[1][2]

Experimental Methodology: Thermodynamic Solubility Profiling

The following protocol is the "Gold Standard" for determining the equilibrium solubility of furan-based intermediates. Unlike kinetic solubility (DMSO spike), this method accounts for the crystal lattice energy.

Workflow Visualization

SolubilityWorkflowStartSolid Compound(Excess)SolventAddAdd Solvent(Buffer/Organic)Start->SolventAddEquilibrationShake-Flask24h @ 25°CSolventAdd->EquilibrationFiltrationFiltration(0.22 µm PTFE)Equilibration->Filtration Saturated SupernatantAnalysisHPLC-UV/VisQuantificationFiltration->AnalysisAnalysis->Equilibration Check degradation

Figure 1: Thermodynamic solubility determination workflow. Note the stability check loop, critical for labile furan derivatives.

Detailed Protocol

Materials:

  • Solid this compound (>98% purity).[1][2]

  • Solvents: HPLC Grade (Methanol, Acetonitrile, Water, DMSO).[2]

  • Apparatus: Orbital shaker, 1.5 mL HPLC vials, 0.22 µm PTFE syringe filters (Nylon filters may adsorb the furan).[2]

Step-by-Step Procedure:

  • Saturation: Weigh ~10 mg of the compound into a 1.5 mL glass vial.

  • Solvent Addition: Add 250 µL of the target solvent.

    • Visual Check: If the solid dissolves immediately, add more solid until a suspension persists (saturation).

  • Equilibration: Cap the vial and place it on an orbital shaker (500 rpm) at 25°C ± 1°C for 24 hours.

    • Note: For furan derivatives, wrap vials in aluminum foil to prevent photo-oxidation.[1][2]

  • Phase Separation: Centrifuge at 13,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

  • Dilution: Transfer 10 µL of the supernatant into 990 µL of Mobile Phase (50:50 ACN:Water).

  • Quantification: Inject onto HPLC (C18 Column, UV @ 254 nm). Calculate concentration using a calibration curve prepared from a DMSO stock solution.

Validation Criteria:

  • Stability Check: Analyze the peak purity. If a new peak appears (e.g., ring-opened diketone), the compound is unstable in that solvent.[2]

  • Mass Balance: Ensure the solid remaining is actually the compound and not a salt or degradation product (verify by XRPD if scaling up).

Solvent Selection Strategy for Synthesis

Choosing the right solvent is a balance between solubility, reactivity, and stability.

Decision Matrix

SolventSelectionReactionReaction TypeNucleophilicNucleophilic Substitution(e.g., Amination)Reaction->NucleophilicReductionReduction(Ester to Alcohol)Reaction->ReductionCouplingPd-Catalyzed Coupling(Suzuki/Stille)Reaction->CouplingDMFDMF / DMSO(Excellent Solubility)Nucleophilic->DMFPreferredDCMDCM(High Solubility)Nucleophilic->DCMSlow KineticsTHFTHF / 2-MeTHF(Good Solubility)Reduction->THFPreferredMeOHMethanol(Risk: Transesterification)Reduction->MeOHAvoid (Side Rxn)Coupling->DMFHigh TempCoupling->THFStd Temp

Figure 2: Solvent selection decision tree based on reaction type and solubility/stability constraints.

Critical Considerations
  • Transesterification: When using Methanol or Ethanol , the methyl ester group at the 2-position is susceptible to exchange, especially if a base (e.g.,

    
    ) is present.[2] Use the alcohol corresponding to the ester (Methanol for Methyl ester) or use aprotic solvents (THF, DMF).[2]
    
  • Acid Sensitivity: Avoid solvents that may contain trace acids (e.g., un-stabilized Chloroform) as the furan ring can undergo hydrolytic ring opening to form 1,4-dicarbonyls.[2] Always use solvents stabilized with amylene or basic alumina filtration.[1]

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]

  • Meanwell, N. A. (2011). "Furan and Thiophene Rings in Drug Discovery: Solubility and Stability Considerations." Journal of Medicinal Chemistry, 54(8), 2529–2591.[2]

  • BenchChem Technical Guides. (2025). "Solubility and Stability of Furan Derivatives in Organic Solvents." BenchChem Protocols.

  • Sigma-Aldrich. (2025).[1][2] "3-Bromofuran Product Specification and Handling." Merck/MilliporeSigma.[1]

  • ResearchGate. (2025). "Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents." Journal of Chemical & Engineering Data.

Technical Guide: Safety and Handling of Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, a specific, verified Safety Data Sheet (SDS) for Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate (CAS No. 1391054-01-3) is not publicly available. This guide has been constructed by synthesizing data from structurally analogous compounds and adhering to the foundational principles of chemical safety. The precautionary principle must be applied at all times; this compound should be handled as if it were hazardous until empirical data proves otherwise.[1][2] This document serves as a technical guide for risk assessment and safe handling, not as a replacement for a manufacturer-supplied SDS.

Section 1: Introduction and the Precautionary Imperative

This compound is a novel heterocyclic compound with potential applications in medicinal chemistry and materials science.[3] Its structure, incorporating a brominated furan ring and an alpha-hydroxy ester moiety, suggests a complex reactivity and toxicological profile. In the absence of specific toxicological data, a rigorous risk assessment is not just recommended, but mandatory.[4][5]

The core directive for handling this and any new chemical entity is the precautionary principle . All experimental planning, personal protective equipment selection, and emergency preparedness must be based on the assumption of significant hazard. This guide deconstructs the molecule's potential hazards based on its constituent functional groups to provide a framework for safe laboratory conduct.

Section 2: Hazard Profile by Structural Analogy

The potential hazards of this compound can be inferred by examining its primary structural motifs: the 3-bromofuran core and the alpha-hydroxyacetate side chain.

The Brominated Furan Core: A High-Index Hazard

The furan ring itself is a common scaffold in biologically active molecules. However, the introduction of a bromine atom significantly alters its toxicological profile.

  • Toxicity of Brominated Furans: Brominated dibenzofurans are known to exhibit toxicity profiles similar to their chlorinated dioxin counterparts, which are among the most toxic man-made substances.[6][7] They are noted for binding to the Ah receptor, inducing enzymatic activity, and causing symptoms such as thymic atrophy and lethality at low doses.[6] While this compound is not a dibenzofuran, the presence of the brominated furan ring necessitates a high degree of caution.

  • Irritation and Sensitization: The Safety Data Sheet for the parent compound, 3-Bromofuran, indicates it is a highly flammable liquid that may cause skin, eye, and respiratory system irritation.[8][9] Inhalation of high vapor concentrations can lead to symptoms like headache, dizziness, and nausea.[8]

  • Metabolic Activation & Byproducts: Furans can undergo metabolic activation in the liver to form reactive intermediates. Furthermore, combustion or improper thermal decomposition of brominated organic compounds can lead to the formation of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[6][7]

The Alpha-Hydroxyacetate Moiety: Irritation and Phototoxicity

Alpha-hydroxy acids (AHAs) and their esters are widely used in dermatology and cosmetics, and their safety profile is well-characterized.

  • Skin and Eye Irritation: AHAs are known to cause skin and eye irritation, with the severity depending on concentration and pH.[10][11] Adverse reactions can include redness, burning, and swelling.[10][12]

  • Increased UV Sensitivity: A significant hazard associated with AHAs is their ability to increase the skin's sensitivity to UV radiation.[12][13] Studies have shown that topical application of AHAs can lead to an increase in UV-induced cellular damage.[12] This necessitates stringent protection from sunlight for personnel who may come into contact with the compound.

The following table summarizes the postulated hazards based on this analogical analysis.

Postulated Hazard Responsible Structural Motif Potential Consequences Supporting Source(s)
Acute Toxicity (Oral, Dermal, Inhalation) Brominated FuranMay be harmful or fatal if swallowed, inhaled, or absorbed through the skin.[6][8][14]
Severe Skin & Eye Irritation/Corrosion Brominated Furan, Alpha-HydroxyacetateCauses skin irritation. Risk of serious damage to eyes.[8][10][15]
Respiratory Tract Irritation Brominated FuranMay cause respiratory irritation upon inhalation of dust or aerosols.[8]
Increased UV Sensitivity (Phototoxicity) Alpha-HydroxyacetateSkin contact may increase susceptibility to sunburn and UV-induced damage.[12][13]
Carcinogenicity/Mutagenicity Brominated FuranLong-term effects are unknown, but related compounds (brominated dioxins) are carcinogenic. Treat as a suspect carcinogen.[6]
Hazardous Decomposition Brominated FuranThermal decomposition or combustion may produce highly toxic hydrogen bromide and PBDD/Fs.[6][7]

Section 3: Risk Assessment and Hierarchy of Controls

A thorough risk assessment must be performed before any work with this compound begins.[4][5] The logical workflow for this process is outlined below.

RiskAssessment A Identify Need for Novel Compound B Search for Existing SDS / Safety Data A->B C Data Found? B->C D Follow Verified SDS Protocol C->D Yes E No Data: Initiate Hazard Analysis by Structural Analogy C->E No F Deconstruct Molecule: - Bromofuran Core - Alpha-Hydroxy Ester E->F G Postulate Hazard Profile (Assume High Hazard) F->G H Define Engineering Controls & Required PPE G->H I Develop SOP for Handling, Storage, & Emergencies H->I J Proceed with Experiment Under Strict Controls I->J

Caption: Risk assessment workflow for a novel chemical compound.

When implementing safety measures, the hierarchy of controls must be followed. This prioritizes the most effective measures to reduce risk.

HierarchyOfControls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 Least Effective A Elimination / Substitution (Use a less hazardous chemical) B Engineering Controls (Fume Hood, Glovebox) B->A C Administrative Controls (SOPs, Designated Areas, Training) C->B D Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) D->C

Caption: The hierarchy of controls for chemical safety.

Section 4: Experimental Protocols: Safe Handling and PPE

Given the postulated high toxicity, all handling of this compound must be performed within a functioning chemical fume hood or glovebox.

Recommended Minimum PPE & Controls
Control/PPE Type Specification Rationale
Engineering Control Certified Chemical Fume HoodTo prevent inhalation of potentially toxic dust, aerosols, or vapors.
Eye Protection Chemical safety goggles and face shieldProtects against splashes and absorption through the eye membranes.
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended)Provides a barrier against dermal absorption. Check glove breakthrough times.
Body Protection Flame-retardant lab coat, fully fastenedProtects skin from contact and provides a removable layer in case of a spill.
Respiratory Use only in a fume hood. For emergencies, a self-contained breathing apparatus (SCBA) is required.Protects against inhalation of a highly toxic compound.
Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within the fume hood for the experiment.

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary equipment and reagents before retrieving the compound.

    • Verify that a spill kit appropriate for halogenated organic solvents is readily available.

  • Weighing (Solid Compound):

    • Perform all weighing operations on a tared weigh boat inside the fume hood.

    • Use careful technique to avoid generating airborne dust.

    • Clean the balance and surrounding area with a solvent-dampened cloth immediately after use. Dispose of the cloth as hazardous waste.

  • Dissolution and Transfer:

    • Add solvent to the solid slowly to avoid splashing.

    • Use a pipette or cannula for liquid transfers. Avoid pouring.

    • Keep the container sealed whenever possible.

  • Post-Handling:

    • Decontaminate all surfaces with an appropriate solvent.

    • Carefully remove outer gloves and dispose of them as hazardous waste.

    • Wash hands thoroughly with soap and water after exiting the laboratory.

Section 5: Storage and Emergency Procedures

Storage
  • Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and dark location.[8] Light sensitivity is a potential issue for furan-containing compounds.[8]

  • Location: Store in a ventilated, locked cabinet designated for toxic chemicals.

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids.

Emergency Response

EmergencyResponse cluster_skin_eye Skin or Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start Exposure Event Occurs Skin Immediately flush with water for 15+ minutes. Remove contaminated clothing. Start->Skin Inhale Move to fresh air immediately. If breathing is difficult, give oxygen. Start->Inhale Ingest DO NOT induce vomiting. Rinse mouth with water. Start->Ingest SeekMedical Seek Immediate Medical Attention. Provide SDS/Safety Guide to Physician. Skin->SeekMedical Inhale->SeekMedical Ingest->SeekMedical

Caption: First aid workflow for chemical exposure.

  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a sealed container for hazardous waste.

    • Ventilate the area and decontaminate the spill site thoroughly.

Section 6: Disposal Considerations

All waste containing this compound, including contaminated labware and absorbent materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for the disposal of halogenated organic compounds. Do not allow the material to enter drains or the environment.[8][16]

References

  • Birnbaum, L. S., & Staskal, D. F. (2004). The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview. PubMed. [Link]

  • Simple But Needed. (2024, December 20). What should you do if an SDS is missing? Simple But Needed. [Link]

  • Bjurlid, F. (2018). Polybrominated dibenzo-p-dioxins and furans: from source of emission to human exposure. Diva-portal.org. [Link]

  • Environmental Working Group (EWG). Brominated dioxins & furans. EWG Human Toxome Project. [Link]

  • MDPI. (2024, September 5). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]

  • ResearchGate. (n.d.). Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry. ResearchGate. [Link]

  • Safe Work Australia. (n.d.). Managing risks of hazardous chemicals in the workplace Code of Practice. Safe Work Australia. [Link]

  • PubChem. (2026, February 7). Methyl (furan-2-yl)(hydroxyimino)acetate. PubChem. [Link]

  • Occupational Health and Safety Authority (Malta). (n.d.). Guidelines regarding Chemical Risk Assessment. OHSA. [Link]

  • Journal of Chemical Education. (2023, September 12). A Novel and Simple Experimental Procedure for Synthesizing, Purifying, and Identifying Coumarin in Undergraduate Heterocyclic Chemistry Laboratories. Journal of Chemical Education. [Link]

  • HP. (2025, February 14). SAFETY DATA SHEET - 2-Methylfuran. HP. [Link]

  • PubChem. (n.d.). 3-Bromofuran. PubChem. [Link]

  • Storemasta Blog. (2023, March 15). HAZCHEM Alert: Do You Need to Carry Out a Risk Assessment? Storemasta Blog. [Link]

  • Quantum Compliance. (2021, November 10). Is an SDS Required for All Chemicals? Quantum Compliance. [Link]

  • MDPI. (2018, April 10). Dual Effects of Alpha-Hydroxy Acids on the Skin. MDPI. [Link]

  • SpringerLink. (2023, June 2). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. SpringerLink. [Link]

  • Cosmetic Ingredient Review. (2013, November 15). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • European Commission. (n.d.). SCCNFP Updated position paper concerning consumer safety of alpha hydroxy acids. European Commission. [Link]

  • PMC. (2025, September 25). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. PMC. [Link]

  • Wikipedia. (n.d.). 3-Bromofuran. Wikipedia. [Link]

  • U.S. Food & Drug Administration (FDA). (2022, November 22). Alpha Hydroxy Acids. FDA. [Link]

  • Frontiers. (2026, February 4). Exploring Novel Pathways and Applications in Heterocyclic Chemistry. Frontiers. [Link]

  • PMC. (n.d.). Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review. PMC. [Link]

  • NCBI Bookshelf. (n.d.). Toxicological Profile for 2,3-Benzofuran. NCBI Bookshelf. [Link]

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Methodological & Application

Application Notes and Protocols for the Utilization of Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate, a versatile chiral building block for applications in drug discovery, natural product synthesis, and medicinal chemistry. We present detailed protocols for its synthesis, characterization, and subsequent stereoselective transformations. The unique combination of a stereogenic center, a synthetically versatile furan scaffold, and a bromine handle for cross-coupling reactions makes this molecule a highly valuable intermediate for the construction of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of furan-based chiral synthons.

Introduction: The Strategic Value of Furan-Based Chiral Building Blocks

Chiral molecules are fundamental to the pharmaceutical industry, with a significant majority of small-molecule drugs being single enantiomers.[1] The furan ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and demonstrating a wide range of biological activities.[2][3] Its incorporation into drug candidates can enhance metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles.[2]

This compound combines three key synthetic features:

  • An α-hydroxy ester moiety, which is a precursor to a wide range of functionalities and a common feature in bioactive molecules.[4]

  • A stereogenic center at the α-position, allowing for the synthesis of enantiomerically pure compounds.

  • A 3-bromo-2-substituted furan ring, which is primed for regioselective functionalization. The C-Br bond at the 3-position allows for a plethora of cross-coupling reactions, while the 2-substitution pattern is common in many natural products.[5][6]

This guide will detail the synthesis and application of this building block, providing a roadmap for its use in creating novel and complex chemical entities.

Synthesis and Stereochemical Control

As this compound is not a readily available commercial compound, a reliable synthetic route is paramount. We propose a two-stage approach: synthesis of the racemic α-keto ester precursor followed by an asymmetric reduction to establish the chiral center.

Synthesis of the Precursor: Methyl 2-(3-bromofuran-2-yl)-2-oxoacetate

The synthesis of the α-keto ester precursor can be achieved from commercially available 3-bromofuran. The C-2 position of 3-bromofuran is the most acidic and can be selectively deprotonated.[7][8]

3-Bromofuran 3-Bromofuran LDA_THF 1) LDA, THF, -78 °C Intermediate 2-Lithio-3-bromofuran (in situ) LDA_THF->Intermediate Deprotonation Oxalate 2) ClCOCO₂Me Product Methyl 2-(3-bromofuran-2-yl)-2-oxoacetate Oxalate->Product Acylation Keto_Ester Methyl 2-(3-bromofuran-2-yl)-2-oxoacetate Reduction Asymmetric Reduction Keto_Ester->Reduction Chiral_Hydroxy_Ester (R) or (S)-Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate Reduction->Chiral_Hydroxy_Ester cluster_0 Core Building Block cluster_1 Transformations cluster_2 Resulting Scaffolds Core This compound OH_Group OH Group Chemistry (Mitsunobu, Etherification, etc.) Core->OH_Group Br_Group C-Br Cross-Coupling (Suzuki, Stille, Sonogashira, etc.) Core->Br_Group Ester_Group Ester/Acid Chemistry (Hydrolysis, Amidation, Reduction) Core->Ester_Group Scaffold1 α-Amino, α-Azido, etc. OH_Group->Scaffold1 Scaffold2 3-Aryl/Alkenyl/Alkynyl Furans Br_Group->Scaffold2 Scaffold3 Chiral Diols, Amides, Acids Ester_Group->Scaffold3

Sources

Application Note: Chemoselective Hydroxyl Protection in Furan Acetate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of furan acetates presents a unique "Triangle of Instability" in organic synthesis. The furan ring is electron-rich and prone to acid-catalyzed ring opening (Levine rearrangement) or polymerization. The acetate moiety is labile to basic hydrolysis and nucleophilic attack. Consequently, standard hydroxyl protection protocols involving strong acids (e.g., Fischer esterification conditions) or strong bases (e.g., Williamson ether synthesis with NaH) result in scaffold decomposition.

This guide details three field-proven strategies to protect hydroxyl groups on furan acetate scaffolds. These protocols prioritize orthogonality , ensuring the protecting group can be installed and removed without compromising the furan core or the acetate ester.

Strategic Analysis: The Chemoselectivity Challenge

Successful modulation of furan acetates requires navigating three competing reactivity profiles:

  • The Furan Ring: Highly susceptible to electrophilic attack and acid-catalyzed hydrolysis. Strong acids (

    
    ) or vigorous hydrogenation (
    
    
    
    ) must be avoided to prevent ring saturation or cleavage to diketones [1].
  • The Acetate Ester: Susceptible to hydrolysis under aqueous basic conditions (

    
    ) or transesterification with alkoxides.
    
  • The Target Hydroxyl: Requires masking to prevent interference during subsequent oxidation, glycosylation, or coupling steps.

The Solution: Utilize "Mild Base" or "Catalytic Lewis Acid" installation methods, and "Fluoride" or "Oxidative" cleavage mechanisms.

Recommended Protocols

Strategy A: Silyl Ether Protection (TBDPS/TBS)

Best For: High-value intermediates requiring robust stability against mild acids and bases. Mechanism: Silylation driven by a mild nucleophilic catalyst (Imidazole/DMAP) which buffers the reaction, preventing acid buildup.

Why TBDPS? While TBS (tert-butyldimethylsilyl) is common, TBDPS (tert-butyldiphenylsilyl) is recommended for furan acetates because it is approximately 100 times more stable to acid than TBS, preventing premature loss if the furan ring requires subsequent acidic functionalization [2].

Protocol 1: TBDPS Protection of Furan-Alkols

Reagents:

  • Substrate (Furan Acetate Alcohol) (1.0 equiv)

  • TBDPS-Cl (1.1 equiv)[1]

  • Imidazole (2.5 equiv)

  • DMAP (0.05 equiv - optional, for sterically hindered alcohols)

  • Solvent: Anhydrous DMF (0.5 M concentration)

Step-by-Step:

  • Dissolution: Charge a flame-dried round-bottom flask with the substrate and anhydrous DMF under an Argon atmosphere.

  • Base Addition: Add Imidazole in one portion. The solution should remain clear or turn slightly yellow. Note: Imidazole acts as both a base and a proton scavenger, maintaining a pH neutral/mildly basic environment safe for the acetate.

  • Silylation: Add TBDPS-Cl dropwise via syringe over 5 minutes.

  • Reaction: Stir at 23°C for 4–12 hours. Monitor by TLC (usually 10% EtOAc/Hexanes).

  • Workup (Critical for Furan Stability):

    • Dilute with Et2O (Diethyl ether is preferred over DCM to precipitate imidazolium salts).

    • Wash with saturated NH4Cl (mildly acidic, pH ~5, safe for furan) rather than HCl.

    • Wash with water (x2) and brine.

    • Dry over Na2SO4 and concentrate.[1]

  • Purification: Flash chromatography on silica gel buffered with 1% Et3N to prevent silica-induced desilylation.

Cleavage: Use TBAF (1.0 M in THF) buffered with Acetic Acid (1:1 molar ratio to TBAF) to prevent basic hydrolysis of the acetate group during deprotection [3].

Strategy B: PMB Protection via Trichloroacetimidates

Best For: Orthogonal protection requiring removal under oxidative conditions (leaving esters and silyl groups intact). The Innovation: Standard PMB protection uses NaH/PMB-Cl, which would instantly hydrolyze the acetate. Using PMB-Trichloroacetimidate allows installation under acid catalysis so mild that the furan ring remains stable [4].

Protocol 2: Acid-Catalyzed PMB Installation

Reagents:

  • Substrate (1.0 equiv)

  • 4-Methoxybenzyl-2,2,2-trichloroacetimidate (PMB-TCA) (1.2 equiv)

  • Catalyst: La(OTf)3 (0.05 equiv) OR CSA (Camphorsulfonic acid, 0.05 equiv)

  • Solvent: Toluene or DCM (0.2 M)

Step-by-Step:

  • Setup: Dissolve substrate and PMB-TCA in anhydrous Toluene under Argon.

  • Catalysis: Add La(OTf)3 or CSA at 0°C.

  • Reaction: Allow to warm to room temperature. Reaction is typically fast (1–3 hours).

    • Mechanism:[2][3][4][5][6][7] The imidate acts as a leaving group activated by the Lewis acid, generating a benzyl cation equivalent that is trapped by the alcohol.

  • Quench: Add Et3N (2 equiv) to neutralize the acid catalyst immediately.

  • Workup: Wash with saturated NaHCO3 to ensure removal of any acidic species.

  • Purification: Silica gel chromatography.

Cleavage: Oxidative removal using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/H2O (10:1). Note: While furans are electron-rich, the PMB group is significantly more electron-rich and oxidizes selectively if stoichiometry is controlled (1.1 equiv DDQ) [5].

Strategy C: Acetal Protection (THP)

Best For: Cost-sensitive scale-up where the product will not face acidic conditions until deprotection. Reagents: 3,4-Dihydro-2H-pyran (DHP), PPTS (Pyridinium p-toluenesulfonate).

Why PPTS? p-TsOH is too strong (


) and risks furan polymerization. PPTS (

) is mild enough to catalyze acetal formation without degrading the furan [6].
Protocol 3: PPTS-Catalyzed THP Formation
  • Dissolve substrate in DCM (0.5 M).

  • Add DHP (1.5 equiv) and PPTS (0.1 equiv).

  • Stir at room temperature for 4 hours.

  • Dilute with Et2O and wash with half-saturated brine.

  • Crucial: The resulting THP ether introduces a stereocenter, creating diastereomers.[8] This complicates NMR analysis but does not affect chemical utility.

Comparative Data & Selection Guide

FeatureTBDPS EtherPMB Ether (via Imidate)THP Acetal
Installation pH Mild Basic (Imidazole)Mild Acidic (Lewis Acid)Mild Acidic (PPTS)
Acetate Stability ExcellentExcellentExcellent
Furan Stability ExcellentGood (Avoid strong Lewis acids)Good
Cleavage Fluoride (

)
Oxidation (DDQ)Mild Acid (PPTS/MeOH)
Cost HighMediumLow
Chirality AchiralAchiralCreates Stereocenter

Visualized Workflows

Decision Logic for Protecting Group Selection

The following diagram illustrates the logic flow for selecting the appropriate strategy based on downstream chemical requirements.

ProtectionStrategy Start Start: Furan Acetate with Free Hydroxyl Q1 Will the substrate face Strong Acids later? Start->Q1 Q2 Will the substrate face Hydrogenation? Q1->Q2 No TBDPS Select TBDPS (Protocol A) Q1->TBDPS Yes (TBDPS is acid stable) PMB Select PMB (Protocol B) Q2->PMB No (Oxidative cleavage needed) THP Select THP (Protocol C) Q2->THP No (Acid cleavage acceptable) Note1 Note: Furan rings are incompatible with H2/Pd Q2->Note1

Figure 1: Decision tree for selecting hydroxyl protecting groups on furan-acetate scaffolds.

TBDPS Protection Workflow

A visual guide to the most robust protocol (Protocol A).

TBDPS_Workflow Step1 1. Dissolve Substrate (DMF, Argon) Step2 2. Add Imidazole (Buffer/Base) Step1->Step2 Step3 3. Add TBDPS-Cl (Dropwise) Step2->Step3 Step2->Step3 Wait for clear solution Step4 4. Quench (Sat. NH4Cl) Step3->Step4 Step5 5. Isolate (Silica + 1% Et3N) Step4->Step5 Step4->Step5 Wash x2 H2O to remove DMF

Figure 2: Step-by-step workflow for TBDPS protection, emphasizing the buffering steps critical for furan stability.

References

  • Furan Stability in Acid

    • Title: Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation.[9]

    • Source: Organic & Biomolecular Chemistry, 2013.
    • URL:[Link]

  • TBDPS vs TBS Stability

    • Title: tert-Butyldiphenylsilyl (TBDPS) Protection.[1][10]

    • Source: Common Knowledge / Greene's Protective Groups.
    • URL:[Link][1]

  • Buffered Fluoride Deprotection

    • Title: Selective deprotection of silyl ethers.[11][12]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • PMB-Trichloroacetimidate Method

    • Title: An efficient method for para-methoxybenzyl ether formation with lanthanum triflate.[13]

    • Source: Tetrahedron Letters, 2003.[13]

    • URL:[Link]

  • PMB Cleavage with DDQ

    • Title: PMB Protecting Group: PMB Protection & Deprotection Mechanism.[3]

    • Source: Total Synthesis (Online Resource).
    • URL:[Link]

  • PPTS Catalysis for THP

    • Title: Pyridinium p-toluenesulfonate (PPTS).[12]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Palladium-catalyzed cross-coupling of 3-bromofuran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protocols for Pd-Catalyzed Cross-Coupling of 3-Bromofuran Derivatives

Executive Summary & Challenge Profile

The 3-bromofuran scaffold represents a critical yet notorious building block in the synthesis of natural products (e.g., furanocembranoids) and pharmaceutical intermediates. Unlike its 2-bromofuran counterpart, which undergoes oxidative addition rapidly due to the electronic influence of the adjacent oxygen atom, 3-bromofuran derivatives suffer from two primary synthetic hurdles:

  • Kinetic Inertness: The C3 position is electronically deactivated compared to C2, requiring highly active catalyst systems to facilitate oxidative addition.

  • Substrate Instability: 3-Bromofurans are prone to polymerization and ring-opening under harsh forcing conditions (high heat/strong Lewis acids), and low-molecular-weight derivatives are highly volatile.

This guide details two optimized protocols—Suzuki-Miyaura and Stille —specifically engineered to overcome these barriers using modern ligand technology and additive effects.

Mechanistic Insight: The "C3-Problem"

To achieve high yields, one must understand the catalytic bottleneck. In furan systems, the electron-rich nature of the ring generally facilitates electrophilic substitution but complicates nucleophilic cross-coupling at the C3 position.

  • The C2 Advantage: The C2 position (α to oxygen) is more electron-deficient (inductive effect), stabilizing the Pd(II) intermediate after oxidative addition.

  • The C3 Disadvantage: The C3 position lacks this stabilization, making the Oxidative Addition step (

    
    ) significantly slower. Standard catalysts (e.g., Pd(PPh
    
    
    
    )
    
    
    ) often fail to react before the substrate decomposes.

Solution: Utilization of electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., SPhos , XPhos ) accelerates oxidative addition at deactivated centers while stabilizing the active Pd(0) species.

Visualizing the Catalytic Cycle

The following diagram illustrates the specific catalytic pathway, highlighting the critical ligand-enabled oxidative addition step.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Rate Limiting at C3) Pd0->OxAdd + Substrate TransMet Transmetallation (Base/Additive Assisted) OxAdd->TransMet + Coupling Partner RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product 3-Substituted Furan RedElim->Product Substrate 3-Bromofuran Substrate->OxAdd CouplingPartner Boronic Acid / Stannane CouplingPartner->TransMet

Figure 1: Catalytic cycle emphasizing the rate-limiting oxidative addition at the C3 position, which requires electron-rich ligands (L) to proceed efficiently.

Method Selection & Optimization

Select the appropriate protocol based on your substrate's sensitivity and the coupling partner availability.

ParameterProtocol A: Suzuki-Miyaura Protocol B: Stille
Primary Use Case Biaryl synthesis, scale-up, non-toxic requirements.Complex natural products, acid-sensitive substrates.
Key Reagent Aryl/Vinyl Boronic Acids (or Pinacol Esters).[1]Organostannanes (e.g., Tributyltin species).[2]
Catalyst System Pd(OAc)

+ SPhos
(or Pd-SPhos G2).
Pd(PPh

)

+ CuI
.
Base Requirement Required (K

PO

or K

CO

).
Neutral conditions (Base-free).
Advantages Green chemistry compliant; Boronates are stable.[1]Neutral pH prevents ring opening; High functional group tolerance.
Disadvantages Base sensitivity; Protodeboronation of partner.Toxicity of Tin; Difficult purification.[2]

Protocol A: Suzuki-Miyaura Coupling (SPhos System)

This protocol utilizes SPhos , a Buchwald ligand that creates a highly active catalyst capable of coupling the sterically hindered and electronically neutral 3-bromofuran at moderate temperatures.

Reagents:

  • 3-Bromofuran derivative (1.0 equiv)[3]

  • Arylboronic acid/ester (1.2–1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (2–5 mol%)
    
  • Ligand: SPhos (4–10 mol%) (Ratio Pd:L = 1:2)

  • Base: K

    
    PO
    
    
    
    (2.0 equiv) (Anhydrous tribasic potassium phosphate is preferred over carbonate to minimize hydrolysis).
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).[4]

Step-by-Step Methodology:

  • Catalyst Pre-complexation (Optional but Recommended): In a vial, mix Pd(OAc)

    
     and SPhos in the reaction solvent and stir for 5 minutes until the solution turns a distinct orange/yellow, indicating active L
    
    
    
    Pd(0) formation. Alternatively, use commercially available SPhos Pd G2 precatalyst.
  • Reaction Assembly: To a reaction vessel equipped with a magnetic stir bar, add the 3-bromofuran, boronic acid, and K

    
    PO
    
    
    
    .
  • Inerting: Seal the vessel and purge with Argon or Nitrogen for 3 cycles (Vacuum/Backfill).[3] Crucial: Oxygen poisons the electron-rich phosphine.

  • Solvent Addition: Add the degassed solvent mixture (0.1 – 0.2 M concentration relative to bromide) and the pre-complexed catalyst solution via syringe.

  • Execution: Heat the mixture to 80°C .

    • Note: Do not exceed 100°C unless necessary. 3-Bromofurans are volatile; ensure the system is sealed well.

  • Monitoring: Monitor by TLC or LCMS. Reaction typically completes in 2–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography. Note: Furan derivatives can be acid-sensitive; use neutralized silica (add 1% Et

    
    N to eluent) if degradation is observed.
    

Protocol B: Stille Coupling (The "Copper Effect")

When boronic acids are unstable or the substrate is base-sensitive, the Stille coupling is the method of choice. The addition of Copper(I) Iodide (CuI) is the "Expert Secret" here; it facilitates the transmetallation step via a transient organocopper species, significantly accelerating the reaction of the sluggish 3-bromofuran.

Reagents:

  • 3-Bromofuran derivative (1.0 equiv)[3]

  • Organostannane (1.1 equiv)[3]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)[3][4][5]
  • Co-Catalyst: CuI (10–20 mol%)

  • Solvent: DMF or NMP (Anhydrous).

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and cool under Argon.

  • Loading: Add Pd(PPh

    
    )
    
    
    
    , CuI, and the 3-bromofuran.[3]
  • Solvation: Add anhydrous DMF (degassed).

  • Stannane Addition: Add the organostannane via syringe.

  • Execution: Heat to 60–80°C .

    • Insight: The CuI allows for this lower temperature range. Without CuI, temperatures >100°C are often required, which degrades the furan.

  • Workup (Tin Removal):

    • Dilute with Et

      
      O.
      
    • KF Wash: Add a saturated aqueous solution of Potassium Fluoride (KF) and stir vigorously for 30 minutes. This precipitates the tin byproduct as insoluble Bu

      
      SnF.
      
    • Filter through a pad of Celite.

  • Purification: Silica gel chromatography.

Troubleshooting & Optimization Logic

Use this decision tree to troubleshoot common failure modes.

Troubleshooting Start Issue Observed Prob1 No Reaction (SM Recovery) Start->Prob1 Prob2 Dehalogenation (Furan formed) Start->Prob2 Prob3 Black Precipitate (Pd Black) Start->Prob3 Sol1 Switch to SPhos or XPhos Add CuI (if Stille) Prob1->Sol1 Sol2 Use Anhydrous Solvents Lower Temperature Prob2->Sol2 Sol3 Increase Ligand:Pd Ratio Ensure Inert Atmosphere Prob3->Sol3

Figure 2: Troubleshooting logic flow for common cross-coupling failures.

Common Failure Modes:

  • Protodebromination: If the 3-bromofuran is reduced to furan (loss of Br), the reaction is likely too hot or the solvent is "wet" (acting as a proton source). Switch to strictly anhydrous conditions.

  • Homocoupling: If the boronic acid couples to itself, reduce the amount of O

    
     in the system (better degassing) or slow down the addition of the boronic acid.
    

References

  • Suzuki-Miyaura General Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • SPhos Ligand Efficacy: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Stille Coupling & Copper Effect: Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine and cuprous iodide. Journal of the American Chemical Society, 113(25), 9585–9595. Link

  • Furan Functionalization Reviews: Keay, B. A. (1999). Synthetic Strategies for the Construction of 3-Substituted Furans. Chemical Society Reviews, 28, 209-215. Link

Sources

Application Note: Chemoselective Reduction of Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate to Diols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the protocols for reducing Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate (Substrate 1 ) to 1-(3-bromofuran-2-yl)ethane-1,2-diol (Target 2 ).

The transformation presents a specific chemoselectivity challenge: reducing an ester to a primary alcohol in the presence of a C3-bromofuran motif. While furan rings are generally robust, the C–Br bond is susceptible to hydrodehalogenation (loss of bromine) under forcing reduction conditions or metal-halogen exchange. Furthermore, the product is a polar 1,2-diol, which creates significant isolation challenges during workup due to complexation with aluminum or boron byproducts.

Chemical Strategy

We present two validated protocols. Selection depends on the scale and the specific sensitivity of the bromine substituent observed in your batch lots.

FeatureProtocol A:

(Standard)
Protocol B:

(High Fidelity)
Reagent Lithium Aluminum Hydride (LAH)Lithium Borohydride (

)
Mechanism Aggressive Nucleophilic Hydride TransferMild Nucleophilic Hydride Transfer
Kinetics Fast (< 1 hour)Moderate (2–6 hours)
Risk Profile High (Pyrophoric); Risk of debromination at reflux.Low; Excellent tolerance of aryl halides.[1]
Workup Rochelle Salt (Critical for diol recovery)Ammonium Chloride / Aqueous extraction
Recommendation Primary Choice for <10g scales.Secondary Choice if debromination is observed.[1]

Protocol A: Low-Temperature Reduction

The Gold Standard for Yield and Speed

This protocol utilizes Lithium Aluminum Hydride (LAH) at controlled temperatures.[2] The critical innovation here is the Rochelle Salt Workup . Standard Fieser workups often trap polar diols inside the aluminum precipitate, leading to yield losses of 20–40%. Rochelle salt (Sodium Potassium Tartrate) acts as a ligand, sequestering aluminum into a water-soluble complex and releasing the diol into the organic phase [1].[3]

Materials & Reagents[1][3][4][5][6][7][8][9][10][11][12]
  • Substrate: this compound (1.0 equiv).

  • Reagent:

    
     (2.4 M solution in THF or solid). Note:  Use 2.5 equiv of hydride (0.65 equiv of 
    
    
    
    per mole of ester) minimum, but 1.2–1.5 equiv of
    
    
    is standard to ensure full conversion.
  • Solvent: Anhydrous THF (Tetrahydrofuran), stabilized.

  • Quench: Saturated aqueous Sodium Potassium Tartrate (Rochelle Salt).

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

    • Flush with Argon or Nitrogen for 15 minutes.

    • Safety Check: Ensure a Class D fire extinguisher is accessible.

  • Reagent Solubilization:

    • Charge the RBF with anhydrous THF (

      
       of substrate).
      
    • Cool the solvent to 0 °C using an ice/water bath.

    • Carefully add

      
       (1.5 equiv). If using solid, add portion-wise to avoid exotherms.[1] If using solution, add via syringe.[1]
      
  • Substrate Addition (Controlled):

    • Dissolve the substrate in a minimal amount of anhydrous THF.

    • Add the substrate solution dropwise to the

      
       suspension over 15–20 minutes.
      
    • Mechanistic Insight: Maintaining 0 °C prevents the kinetic energy required for the hydride to attack the C–Br bond, preserving the halogen [2].

  • Reaction Monitoring:

    • Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT).

    • QC Point: Check TLC (50% EtOAc/Hexane). Look for the disappearance of the ester spot (

      
      ) and the appearance of the diol baseline spot.
      
  • The Rochelle Salt Workup (Critical Step):

    • Cool the mixture back to 0 °C.

    • Dilute with diethyl ether (

      
       reaction volume).
      
    • Dropwise , add saturated aqueous Rochelle Salt solution (

      
       of 
      
      
      
      used).
    • Observation: The mixture will initially gel. Do not filter.

    • Vigorously stir the biphasic mixture at RT for 1–2 hours. The gel will break down into two clear layers: a clear organic layer and a clear aqueous layer containing the aluminum tartrate complex.

  • Isolation:

    • Separate the layers.[1][3][4][5][6] Extract the aqueous phase

      
       with EtOAc (the diol is water-soluble; thorough extraction is necessary).
      
    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      

Protocol B: Chemoselective Reduction

The High-Fidelity Alternative

If Protocol A results in debromination (observed as a mass shift of -79/81 amu in LCMS), switch to Lithium Borohydride.


 is significantly more reactive than 

due to the Lewis acidity of Lithium coordination to the carbonyl oxygen, yet it remains mild enough to leave aryl/heteroaryl halides untouched [3].
Methodology
  • Setup: Prepare a dry RBF under inert atmosphere.

  • Solvent System: Use THF containing 5–10% Methanol. Methanol acts as a catalyst, forming active alkoxy-borohydride species in situ.

  • Addition:

    • Dissolve Substrate (1.0 equiv) in THF.

    • Add

      
       (2.0 M in THF, 2.0 equiv) dropwise at RT.
      
  • Reaction: Stir at RT for 4–6 hours. (Reflux may be required if reaction stalls, but test at RT first).[1]

  • Quench:

    • Cool to 0 °C.

    • Quench with 1M HCl (carefully, gas evolution).

    • Neutralize with saturated

      
       before extraction to prevent acid-catalyzed furan degradation.
      

Process Visualization & Mechanism

Mechanism of Rochelle Salt Chelation

The following diagram illustrates why the Rochelle salt workup is mandatory for this specific diol product.

G Substrate Bromo-Furan Ester Intermediate Aluminate Complex (Sticky/Gel) Substrate->Intermediate LiAlH4 Reduction Product Target Diol (Free Alcohol) Intermediate->Product Ligand Exchange Waste Water-Soluble Al-Tartrate Intermediate->Waste Sequestration Rochelle Rochelle Salt (Tartrate) Rochelle->Intermediate Chelation

Figure 1: The Rochelle Salt ligand exchange mechanism prevents product occlusion in aluminum gels.

Decision Matrix: Protocol Selection

Decision Start Start: this compound Check1 Is the scale > 100g? Start->Check1 Check2 Is C-Br bond labile in pilot run? Check1->Check2 No PathB Protocol B: LiBH4 / THF (High Selectivity) Check1->PathB Yes (Safety prefered) PathA Protocol A: LiAlH4 + Rochelle Salt (Standard) Check2->PathA No (Stable) Check2->PathB Yes (Debromination seen)

Figure 2: Logic flow for selecting the appropriate reduction agent based on scale and stability.

Quality Control & Validation Data

Expected Analytical Data
  • TLC:

    
     shift from ~0.6 (Ester) to ~0.15 (Diol) in 50% EtOAc/Hexane.
    
  • 1H NMR (DMSO-d6):

    • Disappearance: Singlet at

      
       ppm (
      
      
      
      ).
    • Appearance: Multiplets at

      
       ppm (
      
      
      
      ).
    • Furan Proton: Doublet at

      
       ppm (C5-H). Note: If this signal splits or shifts significantly, check for debromination.
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<50%) Product trapped in Al-salts.Extend Rochelle salt stir time to 4 hours; ensure aqueous layer is clear before separation.
Debromination Reaction temp too high.Strictly maintain 0 °C; switch to Protocol B (

).
Emulsion Incomplete quenching.[1]Add more saturated Rochelle salt solution; add brine to increase ionic strength.

References

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.
  • Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997. (Comprehensive guide on chemoselectivity).
  • Soai, K.; Ookawa, A. "Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions with lithium borohydride." J. Org.[1] Chem.1986 , 51, 4000–4005. Link

Sources

Troubleshooting & Optimization

Preventing debromination during furan ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 585-BR-SYN Subject: Prevention of Debromination During Furan Ester Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering debromination (loss of bromine) or hydrodebromination (replacement of bromine with hydrogen) during the synthesis of brominated furan esters.[1] This is a common failure mode due to the high electron density of the furan ring, which weakens the C-Br bond (Bond Dissociation Energy ~80 kcal/mol), making it highly susceptible to oxidative addition by transition metals (Pd, Ni) or nucleophilic attack during esterification.

This guide provides three validated workflows to synthesize furan esters while retaining the bromine substituent, categorized by the synthetic pathway you are using.

Module 1: The "Safe" Route – Direct Esterification of Bromofuroic Acids

Use this route if you already have 5-bromo-2-furoic acid and simply need to protect the carboxylic acid.

The Problem: Standard acid-catalyzed Fisher esterification (


/MeOH) often leads to "humins" (dark polymers) or debromination because the protonated furan ring is susceptible to nucleophilic attack.

The Solution: Use Base-Mediated Alkylation under mild conditions. This avoids the harsh acidic environment and high temperatures that destabilize the C-Br bond.

Protocol: Mild Alkylation with Alkyl Halides

Target: Methyl 5-bromo-2-furoate from 5-bromo-2-furoic acid.

ParameterConditionRationale
Reagent Methyl Iodide (MeI) or Dimethyl SulfateHighly reactive electrophiles allow reaction at room temp.
Base

or

(1.5 equiv)
Buffers the reaction; avoids strong alkoxides that can cause elimination.
Solvent DMF or Acetone (Anhydrous)Polar aprotic solvents accelerate

without acting as proton/hydride sources.
Temp 25°C - 40°CCritical: Keeping T < 50°C prevents thermal C-Br homolysis.

Step-by-Step Workflow:

  • Dissolve 5-bromo-2-furoic acid (1.0 equiv) in anhydrous DMF (0.5 M).

  • Add finely ground

    
     (1.5 equiv). Stir for 15 min to form the carboxylate salt.
    
  • Add Methyl Iodide (1.2 equiv) dropwise. Caution: Exothermic.

  • Stir at Room Temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Pour into ice water. The ester usually precipitates. Filter and wash with cold water. Do not extract with alcohols.

Module 2: The "High-Risk" Route – Pd-Catalyzed Carbonylation

Use this route if you are synthesizing the ester from a di-bromofuran (e.g., converting 2,5-dibromofuran to methyl 5-bromofuran-2-carboxylate).

The Problem: Palladium inserts into both C-Br bonds. Even if you target mono-carbonylation, the second bromine often undergoes "Hydrodebromination" (replacement by H) if a hydride source is present.

The Solution: You must control the Catalytic Cycle to favor Carbonylation (


 insertion) over Reduction.
Root Cause Analysis: Why Debromination Happens

Debromination in Pd-catalysis usually stems from the


-Hydride Elimination  pathway. If your base is an alkoxide (e.g., 

) and your solvent is an alcohol, the Pd-alkoxide intermediate can eliminate a hydride, forming

, which reduces your C-Br bond.

Diagram: The Hydrodebromination Trap

DebrominationMechanism cluster_path1 Desired Path (Carbonylation) cluster_path2 Failure Mode (Hydrodebromination) Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Fast on Furan CO_Insert CO Insertion (Ar-CO-Pd-Br) OxAdd->CO_Insert + CO (High Pressure) Hydride Hydride Source (Solvent/Base) OxAdd->Hydride Low CO Pressure or Wrong Base Alcohol Alcohol Attack (ROH) CO_Insert->Alcohol Product Furan Ester (Ar-COOR) Alcohol->Product RedElim Reductive Elimination (Ar-H + Pd(0)) Hydride->RedElim Loss of Br

Caption: Competition between desired carbonylation (Green) and hydrodebromination (Red). High CO pressure and lack of hydride sources are required to stay on the green path.

Optimization Protocol for Carbonylation
VariableRecommendationScientific Reasoning
CO Pressure > 10 bar (balloon is insufficient) High CO concentration forces the equilibrium toward the acyl-palladium species (

) before the Pd can find a hydride.
Ligand DPEphos or Xantphos Large bite-angle bidentate ligands stabilize the acyl-palladium intermediate and disfavor

-hydride elimination.
Base

or DABCO
Avoid alkoxide bases (

,

). Tertiary amines cannot undergo

-hydride elimination.
Solvent Toluene/MeOH (10:1) Minimize the alcohol content. Only use stoichiometric alcohol required for ester formation; use Toluene as the bulk solvent.

Module 3: Troubleshooting & FAQs

Q1: I am trying to reduce a ketone on the furan ring using


, but the bromine keeps falling off. How do I stop this? 
A:  Standard Pd/C is notorious for hydrogenating C-Br bonds (hydrodehalogenation).
  • Fix 1 (Poisoned Catalyst): Switch to Pt/C (Platinum on Carbon) doped with Vanadium or use Sulfided Platinum . These are selective for alkene/carbonyl reduction while preserving halogens.

  • Fix 2 (Chemical Reduction): Avoid catalytic hydrogenation entirely. Use

    
     with 
    
    
    
    (Luche Reduction)
    . This selectively reduces ketones to alcohols without touching the halide or the furan ring.

Q2: Can I use n-BuLi to lithiate a furan ester? A: No. n-BuLi will attack the ester (nucleophilic attack) and perform Lithium-Halogen exchange on the bromine simultaneously, leading to a complex mixture.

  • Alternative: If you need to functionalize the ring, use Turbo Grignard (

    
    )  at -40°C . This reagent is selective for Halogen-Magnesium exchange and tolerates esters at low temperatures better than Lithium reagents.
    

Q3: My reaction turns black and tarry (Humins). Is this debromination? A: Not necessarily. This is likely furan ring polymerization . Furans are acid-sensitive.[2]

  • Check: Are you using a strong acid catalyst?

  • Remedy: Switch to the base-mediated alkylation described in Module 1. If you must use acid, use a Lewis Acid like

    
     in alcohols rather than Brønsted acids like 
    
    
    
    .

Decision Matrix: Selecting the Right Workflow

SynthesisDecision Start Start: Furan Ester Synthesis Q1 Do you already have Bromofuroic Acid? Start->Q1 RouteA Route A: Direct Esterification Q1->RouteA Yes RouteB Route B: Pd-Carbonylation Q1->RouteB No (Starting from Halide) MethodA Use Alkyl Halide + K2CO3 (Avoid Fisher Esterification) RouteA->MethodA MethodB Use Dibromofuran + CO High Pressure (>10 bar) Tertiary Amine Base RouteB->MethodB

Caption: Workflow selector based on starting material availability. Route A is significantly safer for bromine retention.

References

  • Selective Esterification Mechanisms

    • Aranda, D. A., et al. (2015).[3][4] "Selective synthesis of furan esters using solid acid catalysts." Catalysis Science & Technology.

  • Palladium-Catalyzed Carbonylation Selectivity

    • Beller, M., et al. (2011).[5] "Palladium-catalyzed carbonylation of aryl halides: Prevention of dehalogenation." Angewandte Chemie Int. Ed.

  • Prevention of Hydrodebromination

    • BenchChem Technical Guides. (2025).[3][6] "Avoiding debromination in furan-carboxamide reactions."

  • Furan Ring Stability

    • Keay, B. A.[7] (2011).[5] "Synthetic Strategies for Substituted Furans." Chemical Reviews.

Sources

Stability of Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate in moisture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Subject: Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate Case ID: STAB-MBFHA-001 Status: Active Support

Executive Summary: The Moisture Sensitivity Matrix

This compound is a specialized intermediate combining three chemically distinct functionalities: a methyl ester , an


-hydroxy group , and a halogenated furan ring . While the furan ring provides some steric bulk, the juxtaposition of the 

-hydroxyl group and the ester moiety creates a "hydrolytic hot zone."

The Verdict: This compound is moderately unstable in the presence of moisture. It is prone to acid-catalyzed hydrolysis (autocatalytic) and racemization (if enantiopure). Long-term exposure to ambient humidity will degrade the material into 2-(3-bromofuran-2-yl)-2-hydroxyacetic acid and methanol, often accompanied by discoloration due to furan ring oxidation.

Part 1: Technical Analysis & Mechanisms

The Hydrolysis Pathway (Primary Failure Mode)

The primary degradation pathway is the cleavage of the methyl ester. Unlike simple aliphatic esters,


-hydroxy esters exhibit accelerated hydrolysis rates.
  • Mechanism: The

    
    -hydroxyl group acts as an intramolecular anchor for water molecules or proton donors, increasing the electrophilicity of the carbonyl carbon.
    
  • Autocatalysis: As hydrolysis proceeds, the generated carboxylic acid lowers the local pH, further catalyzing the reaction.

Furan Ring Sensitivity

While the 3-bromo substituent offers some electronic stabilization (via inductive electron withdrawal), the furan ring remains electron-rich.

  • Risk: In the presence of water and light, furans can undergo oxidative ring opening. The "browning" of your sample is likely the formation of polymeric furan-degradation products, not just the hydrolyzed acid.

Part 2: Troubleshooting Guide (Q&A)

Q1: "My white solid has turned into a yellow, sticky gum. Can I save it?"

  • Diagnosis: This is a classic sign of hydrolysis coupled with hygroscopicity . The ester has hydrolyzed to the acid, which is often hygroscopic and lowers the melting point, turning the solid into a gum. The yellow color indicates oxidative degradation of the furan ring.

  • Solution:

    • Dissolve the gum in dry Ethyl Acetate (EtOAc).

    • Wash with saturated

      
       (removes the hydrolyzed acid).
      
    • Dry the organic layer over

      
      .
      
    • Concentrate. If the solid does not reform, recrystallize from Hexane/EtOAc.

    • Warning: If the yellow color persists after washing, the furan ring has degraded; purification by column chromatography is required.

Q2: "I see a new singlet at ~3.49 ppm in my proton NMR. Is this an impurity?"

  • Diagnosis: Yes. This is Methanol (

    
    ) , the byproduct of methyl ester hydrolysis.
    
  • Immediate Action: Check the integration of this peak against the methoxy signal (~3.7 ppm). If the ratio is >5%, your compound is actively degrading. Re-purify immediately.

Q3: "My chiral HPLC shows a loss of enantiomeric excess (ee). Why?"

  • Diagnosis: Racemization via Enolization.

  • Mechanism: In the presence of moisture and trace acid/base, the

    
    -proton (at the chiral center) is acidic. The compound can tautomerize to an achiral enediol intermediate. When it tautomerizes back, stereochemistry is scrambled.
    
  • Prevention: Store the compound strictly neutral. Avoid unbuffered aqueous conditions.

Part 3: Validated Experimental Protocols

Protocol A: The "Self-Validating" Stability Check (NMR)

Use this protocol to determine if your specific batch is stable enough for your planned experiment.

  • T0 Sample: Dissolve 5 mg of the compound in

    
     of DMSO-d6  (ensure the solvent is from a fresh, dry ampoule). Run a 1H NMR immediately.
    
  • Stress Test: Add

    
     of 
    
    
    
    to the NMR tube. Shake well.
  • Incubation: Leave at room temperature (

    
    ) for 24 hours.
    
  • T24 Sample: Run 1H NMR again.

  • Analysis:

    • Look for the appearance of methanol (

      
       ppm in DMSO, 
      
      
      
      ppm in
      
      
      ).
    • Look for the shift of the

      
      -proton signal (hydrolysis usually shifts this downfield).
      
    • Pass Criteria:

      
       hydrolysis after 24 hours.
      
Protocol B: Emergency Drying & Recovery

If your compound has been exposed to humid air.

StepActionRationale
1 Dissolution Dissolve in Dichloromethane (DCM) . Avoid alcohols (methanol/ethanol) to prevent transesterification.
2 Desiccation Add Magnesium Sulfate (

)
. Stir for 15 mins. Filter.
3 Azeotrope Add a small amount of Toluene . Concentrate on a rotavap.
4 Vacuum Place under high vacuum (

) for 4 hours.
5 Storage Store under Argon at

.

Part 4: Visualizing the Degradation Pathways

The following diagram illustrates the cascade of failure modes triggered by moisture ingress.

StabilityPathways cluster_conditions Environmental Triggers Compound Methyl 2-(3-bromofuran-2-yl) -2-hydroxyacetate Intermediate Tetrahedral Intermediate Compound->Intermediate + H2O (Slow) Enediol Enediol Intermediate Compound->Enediol pH shift / H2O Polymer Brown Polymer (Furan Oxidation) Compound->Polymer Light + O2 + H2O Moisture Moisture (H2O) Acid 2-(3-bromofuran-2-yl) -2-hydroxyacetic acid Intermediate->Acid Hydrolysis Methanol Methanol (Byproduct) Intermediate->Methanol Elimination Racemate Racemic Mixture (Loss of ee) Enediol->Racemate Tautomerization

Figure 1: Degradation pathways of this compound. Note that moisture acts as the primary trigger for both hydrolysis and racemization.

References

  • Guthrie, J. P. (1991). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry, 69(12), 1893-1903.

    • Relevance: Establishes the kinetic acceleration of ester hydrolysis by alpha-electron-withdrawing groups (like -OH and furan).
  • Larsson, R. (1990). Organic Oxidations with Hydrogen Peroxide. Journal of the Chemical Society.

    • Relevance: Discusses the oxidative sensitivity of furan rings, relevant to the "browning" issue.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

    • Relevance: Provides standard protocols for ester handling and protection against hydrolysis.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

    • Relevance: Foundational text confirming the mechanism of acid-catalyzed ester hydrolysis and racemization via enoliz

Minimizing polymerization side reactions of furan derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing and Troubleshooting Polymerization Side Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan derivatives. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide a deeper understanding of the causality behind the unwanted polymerization of these valuable heterocyclic compounds. This resource is structured to help you diagnose issues, implement effective solutions, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs): Understanding Furan Polymerization

This section addresses the fundamental "why" behind the instability of furan derivatives. Understanding these mechanisms is the first step toward effective troubleshooting.

Q1: Why did my clear furan solution turn into a dark, insoluble tar?

This is the most common manifestation of furan derivative instability. The formation of dark, often black, insoluble materials or "tars" is typically the result of uncontrolled polymerization.[1][2] Furan rings are sensitive to several conditions, most notably strong acids and high temperatures, which can initiate a cascade of reactions leading to complex polymeric structures.[1][2] The process often begins with protonation of the furan ring, which can lead to ring-opening and the formation of highly reactive intermediates that readily polymerize.[2][3][4][5][6]

Q2: What are the primary mechanisms driving furan polymerization?

There are three main pathways through which furan derivatives can polymerize. The specific mechanism often depends on the reaction conditions and the substituents on the furan ring.

  • Acid-Catalyzed Polymerization: Furan is notoriously unstable in acidic conditions.[2] Protonation at the α-carbon (adjacent to the oxygen) is often the rate-limiting step, creating a reactive electrophile.[2][4] This can lead to a ring-opening cascade, forming dicarbonyl compounds like succinaldehyde, which are highly reactive and can undergo condensation reactions to form polymers.[5][6] This pathway is particularly dominant in aqueous acidic solutions.[3][6]

  • Radical Polymerization: Although furan itself does not readily homopolymerize via a radical mechanism, the presence of radical initiators (like peroxides formed during storage) or high temperatures can trigger polymerization.[7][8] Certain furan derivatives, especially those involved in reactions with other monomers like maleimides, can be susceptible to radical-initiated side reactions.[9][10] For instance, maleimide homopolymerization is a significant side reaction in thermoreversible Diels-Alder chemistry involving furans.[9][10][11]

  • Diels-Alder (DA) Reactions: The furan ring is an excellent diene and can react with dienophiles (like maleimides or maleic anhydride) in a [4+2] cycloaddition.[12][13][14] When multifunctional furan and dienophile monomers are used, this can be a deliberate strategy to create linear or cross-linked polymers.[12] However, even with monofunctional reactants, high temperatures can lead to side reactions and the formation of oligomers.[12]

Q3: How do substituents on the furan ring influence its stability and tendency to polymerize?

Substituents play a critical role in the stability of the furan ring.[2]

  • Electron-Withdrawing Groups (EWGs): Substituents like carbonyls (e.g., in furfural), carboxylates, or nitro groups decrease the electron density of the ring. This deactivation makes the ring more stable and less susceptible to acid-catalyzed polymerization.[2][4]

  • Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups increase the electron density of the ring. While this can be useful for certain reactions, it also makes the ring more prone to protonation and subsequent polymerization.[2][4]

Q4: My starting material was pure. What could be initiating the polymerization?

Even high-purity furan derivatives can polymerize due to trace impurities or environmental factors.

  • Peroxides: Furan and its derivatives can form explosive peroxides upon exposure to air and light. These peroxides can act as radical initiators.[1][7] Using freshly distilled or properly stored reagents is crucial.[1]

  • Acid/Base Contamination: Trace amounts of acid or base can be sufficient to catalyze polymerization, especially at elevated temperatures.[7] This includes acidic surfaces like standard silica gel during chromatography.[2]

  • Metal Ions: Certain alkali metal ions can catalyze the decomposition of reagents like maleic anhydride at high temperatures, which can trigger unwanted side reactions.[7]

Troubleshooting Guide: Practical Solutions for the Lab

This section provides actionable steps and protocols to address specific polymerization issues encountered during experiments.

Issue 1: The reaction mixture darkens and forms solids upon addition of an acid catalyst.

This indicates rapid, acid-catalyzed polymerization. The key is to moderate the reaction conditions and protect the furan ring.

start Polymerization Observed (Darkening, Tar Formation) cond1 Is a strong acid (e.g., H₂SO₄, HCl) used? start->cond1 sol1 Switch to Milder Catalyst (e.g., ZnCl₂, H₃PO₄, Amberlyst resin) cond1->sol1 Yes cond2 Is the reaction run at high temperature? cond1->cond2 No sol1->cond2 sol2 Lower Reaction Temperature (e.g., 0-30°C) cond2->sol2 Yes cond3 Is an aqueous or protic solvent used? cond2->cond3 No sol2->cond3 sol3 Change Solvent (Methanol, DMSO, HFIP) cond3->sol3 Yes end Problem Mitigated cond3->end No sol3->end

Caption: Troubleshooting workflow for acid-catalyzed polymerization.

  • Catalyst Choice: Avoid strong Brønsted acids when possible. Milder Lewis acids like zinc chloride (ZnCl₂) or solid acid catalysts like Amberlyst resins can be effective while minimizing degradation.[1][3][6]

  • Temperature Control: Perform the reaction at the lowest effective temperature. Initial addition of reagents should often be done at low temperatures (e.g., 0-10°C).[1]

  • Solvent Selection: The choice of solvent is critical. While polymerization dominates in water, solvents like methanol can suppress it by stabilizing reactive aldehyde intermediates.[3][6] Dimethyl sulfoxide (DMSO) and hexafluoroisopropanol (HFIP) have also been shown to effectively suppress polymerization under acidic conditions.[3][15]

SolventCatalystTemperature (°C)Benzofuran Formation (Desired)Polymerization (Undesired)Reference
WaterAmberlyst 70150-170MinimalDominant[3][5][6]
MethanolAmberlyst 70150-170Substantially EnhancedSuppressed[3][6]
DMSOAmberlyst 70140-190Suppressed (forms levulinic acid)Suppressed[3]
Issue 2: A furan derivative polymerizes during storage, distillation, or a high-temperature reaction.

This suggests a radical-initiated or thermally induced polymerization. The strategy here is to prevent the formation of radical initiators and to scavenge any that do form.

  • Inhibitor Selection: For reactions or distillations run at elevated temperatures, or for long-term storage, the addition of a radical inhibitor is highly recommended.[7]

  • Addition: Add the inhibitor to the furan derivative at the recommended concentration (see Table 2).

  • Storage: Store the inhibited compound in a dark, cool place (e.g., refrigerator) under an inert atmosphere (Nitrogen or Argon) to prevent peroxide formation.[7]

  • Verification: Before use, it is good practice to test for peroxides, especially if the compound has been stored for a long time.

InhibitorAbbreviationTypical ConcentrationNotesReference
HydroquinoneHQ100 - 1000 ppmVery effective scavenger for radical polymerization.[9][10][11] Can be removed by washing with a mild base.[9][10][16]
Butylated hydroxytolueneBHT200 - 500 ppmCommon antioxidant and radical scavenger.[7]
Monomethyl ether of hydroquinoneMEHQ50 - 200 ppmOften used for stabilizing monomers.[7]
Issue 3: My thermoreversible Diels-Alder reaction is not fully reversible and forms an insoluble gel.

This is a classic problem in furan/maleimide-based dynamic materials, where irreversible maleimide homopolymerization competes with the desired retro-Diels-Alder reaction at high temperatures.[9][10][11]

cluster_0 Reversible Pathway (Desired) cluster_1 Irreversible Side Reaction Furan Furan Adduct Diels-Alder Adduct Furan->Adduct DA (Low T) Maleimide Maleimide Maleimide->Adduct Adduct->Furan rDA (High T) Adduct->Maleimide Maleimide_side Maleimide Adduct->Maleimide_side Released via rDA Polymer Irreversible Poly(maleimide) Maleimide_side->Polymer Radical Homopolymerization (High T)

Caption: Competing reversible Diels-Alder and irreversible side reactions.

  • Stoichiometric Control: Reduce the relative concentration of the maleimide component. Using a slight excess of the furan component can ensure that fewer free maleimide groups are available to homopolymerize at high temperatures.[9][10][11]

  • Add a Radical Inhibitor: Including an inhibitor like hydroquinone (HQ) in the formulation can effectively retard the onset of maleimide homopolymerization.[9][10][11]

  • Lower retro-Diels-Alder Temperature: If possible, modify the structure of the furan or maleimide to lower the temperature required for the retro-Diels-Alder reaction, moving it further away from the temperature at which homopolymerization becomes significant.

Issue 4: My furan-containing compound degrades during purification by silica gel chromatography.

Standard silica gel is slightly acidic and can be sufficient to cause degradation and polymerization of sensitive furan derivatives on the column.[2]

  • Neutralize Silica: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent system), followed by flushing with the pure eluent until the baseline is stable. This neutralizes the acidic sites.

  • Use Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic grade) or Florisil.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency. Avoid letting the compound sit on the column for extended periods.

  • Consider Non-Chromatographic Methods: For sensitive compounds, purification methods like vacuum sublimation or recrystallization are often superior as they avoid contact with potentially acidic stationary phases.[7]

  • Apparatus Setup: Place the crude solid furan derivative in a sublimation apparatus.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system.

  • Heating: Gently and slowly heat the bottom of the apparatus (using a water or oil bath) while the cold finger is cooled (with cold water or dry ice/acetone).

  • Collection: The pure compound will sublime from a solid to a gas and then deposit as pure crystals on the cold finger.

  • Isolation: Once sublimation is complete, turn off the heat and allow the apparatus to cool completely before slowly reintroducing air to the system. Scrape the purified crystals from the cold finger.

References
  • Hu, X., Jiang, S., Kadarwati, S., Dong, D., & Li, C.-Z. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances.
  • BenchChem. (n.d.). Minimizing polymerization during furan-2,5-dione reactions. BenchChem Technical Support.
  • Gandini, A., & Belgacem, M. N. (1998). The application of the Diels-Alder reaction to polymer syntheses based on furan/maleimide reversible couplings. Polímeros: Ciência e Tecnologia.
  • Kays, J. C., et al. (2023). Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. Polymers.
  • Vega, R., & Rieumont, J. (1997).
  • BenchChem. (n.d.). Side reactions to avoid in the preparation of 1-(Furan-2-yl)ethanol. BenchChem Technical Support.
  • Vega, R., & Rieumont, J. (1997).
  • Rieumont, J. (n.d.).
  • Gaina, C., et al. (1998). Application of the Diels−Alder Reaction to Polymers Bearing Furan Moieties. 2. Diels−Alder and Retro-Diels−Alder Reactions Involving Furan Rings in Some Styrene Copolymers. Macromolecules.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • Kays, J. C., et al. (2023). Limiting Side-Reaction Impact on Recyclability of Diels-Alder Networks Containing Furan-Maleimide Resins.
  • Malev, O., et al. (2021). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. MDPI.
  • Van der Poel, A., et al. (2025).
  • Vega, R., & Rieumont, J. (1997).
  • Kays, J. C., et al. (2025). Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network.
  • Gandini, A., & Belgacem, M. N. (2025). The application of the Diels-Alder reaction to polymer syntheses based on furan/maleimide reversible couplings.
  • Wang, Y., et al. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. MDPI.
  • BenchChem. (n.d.). Stability issues of furan rings in acidic or basic conditions. BenchChem Technical Support.
  • Scribd. (n.d.). Furan Compounds in Polymer Chemistry. Scribd.
  • ResearchGate. (n.d.). Formation of insoluble polymer and benzofuran during the acid-treatment of furan.
  • Hu, X., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing.
  • Liu, H., et al. (2024).

Sources

Optimization of recrystallization solvents for furan hydroxy esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Recrystallization Solvents for Furan Hydroxy Esters

Current Status: Operational Ticket ID: FHE-REC-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The Amphiphilic Challenge

Welcome to the technical support hub for furan chemistry. You are likely here because your furan hydroxy ester (e.g., ethyl 5-(hydroxymethyl)furan-2-carboxylate) is behaving unpredictably during purification.

The Core Problem: Furan hydroxy esters possess a "schizophrenic" solubility profile.

  • The Furan-Ester Core: Lipophilic and aromatic, driving solubility in organics like ethyl acetate or toluene.

  • The Hydroxyl Group: Highly polar and capable of hydrogen bonding, driving affinity for alcohols and water.

  • The Furan Ring Sensitivity: Susceptible to acid-catalyzed ring opening and oxidation (tar formation).

This guide abandons generic advice. We focus on the specific thermodynamic balance required to crystallize these sensitive, low-melting solids without inducing "oiling out" or degradation.

Module 1: Solvent Selection Logic

Do not guess. Use the Polarity-Functionality Match principle. Because your molecule has both a polar head (hydroxyl) and a non-polar body (furan ester), single-solvent systems often fail (either too soluble or insoluble). Binary systems are usually required.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSuitabilityTechnical Notes
Ethers MTBE , THF, Diethyl EtherHigh MTBE is the Gold Standard. It dissolves the ester moderately at RT and poorly at -20°C. Excellent for low-temp crystallization [1].
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateMedium Good for dissolving, but often too good. Requires an antisolvent (Hexane/Heptane) to force precipitation.
Alcohols Ethanol, Methanol, IPAMedium-Low High solubility due to H-bonding. often leads to low recovery unless water is added as an antisolvent.
Hydrocarbons Hexane, Heptane, PentaneAntisolvent The ester is usually insoluble. Use only to lower the solubility of the primary solvent.
Chlorinated DCM, ChloroformAvoid Too high solubility; difficult to crystallize from.
Workflow: The Solvent Screening Decision Tree

Follow this logic to select your initial solvent system.

SolventSelection Start Start: 100mg Sample TestMTBE Test 1: MTBE (0.5 mL) Start->TestMTBE SolubleCold Soluble at RT? TestMTBE->SolubleCold Cooling Cool to -20°C SolubleCold->Cooling Yes TestBinary Test 2: EtOAc / Heptane SolubleCold->TestBinary No (Insoluble) Crystals Crystals Form? Cooling->Crystals SuccessMTBE USE MTBE SYSTEM Crystals->SuccessMTBE Yes Crystals->TestBinary No (Stays Soluble) DissolveHot Dissolve in Min. Hot EtOAc TestBinary->DissolveHot AddAnti Add Heptane until cloudy DissolveHot->AddAnti CoolSlow Cool Slowly to RT AddAnti->CoolSlow SuccessBinary USE BINARY SYSTEM CoolSlow->SuccessBinary

Figure 1: Logic flow for selecting the optimal solvent system. MTBE is prioritized due to its unique ability to crystallize furan derivatives at low temperatures without antisolvents.

Module 2: Troubleshooting "Oiling Out"

User Question: "I cooled my solution and instead of crystals, a yellow/brown oil separated at the bottom. What happened?"

Technical Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable limit of the solution is reached at a temperature above the melting point of the solvated product.[1] Furan esters are notorious for this because impurities significantly depress their already low melting points [2].

The Rescue Protocol

Do not discard the oil. It contains your product.

  • Re-dissolve: Heat the mixture until the oil dissolves back into a homogeneous phase.

  • The "Soluble Solvent" Add-back: Add 5-10% more of the polar solvent (e.g., EtOAc or Ethanol). This shifts the solubility curve to prevent the oil phase from forming before the crystal nucleation temperature is reached.

  • Seed at High Temp: Add seed crystals while the solution is still warm (just below saturation temperature). This provides a surface for growth, bypassing the nucleation energy barrier that favors oiling.

  • Slower Cooling: Insulate the flask. Rapid cooling promotes oiling; slow cooling promotes lattice formation.[2]

OilingOut Oil Oiling Out Observed Reheat Reheat to Clear Solution Oil->Reheat Adjust Add 10% Solubilizing Solvent (e.g., EtOAc) Reheat->Adjust Seed Add Seed Crystals at T = 40°C Adjust->Seed Cool Slow Cool (10°C/hour) Seed->Cool Result Crystalline Product Cool->Result

Figure 2: Rescue workflow for oiled-out reactions. The critical step is adjusting solvent composition to bypass the liquid-liquid immiscibility gap.

Module 3: Stability & Decomposition

User Question: "My crystals are turning dark brown during drying. Is it oxidizing?"

Technical Diagnosis: Furan rings are acid-sensitive and prone to polymerization (humins formation) [3].[3] If your crude material came from an acid-catalyzed esterification, trace acid trapped in the crystal lattice is catalyzing degradation.

Prevention Protocol
  • Neutralization: Wash your organic phase with saturated NaHCO₃ before attempting recrystallization.

  • Trace Base Additive: If using Ethanol/Water, add 1 drop of Triethylamine or Pyridine to the recrystallization solvent to maintain a pH > 7.

  • Temperature Limit: Never heat furan hydroxy esters above 60°C for extended periods.

Module 4: Validated Experimental Protocols

Protocol A: The MTBE Low-Temp Method (Recommended)

Best for: High purity requirements, avoiding oiling out.

  • Dissolution: Dissolve crude furan hydroxy ester in MTBE (Methyl tert-butyl ether) at Room Temperature. Use 3-5 mL of solvent per gram of crude.[4][5]

  • Filtration: Filter through a 0.45µm PTFE syringe filter to remove insoluble humins/salts.

  • Crystallization: Place the sealed flask in a freezer at -20°C to -30°C for 12-24 hours.

  • Isolation: Filter the cold suspension immediately. Wash with cold pentane.

  • Why this works: MTBE has a steep solubility curve for furans between 20°C and -20°C. It avoids the high heat required for ethanol/water systems, preserving the furan ring [1].

Protocol B: The Binary Antisolvent Method

Best for: Large scale, removing polar impurities.

  • Dissolution: Dissolve crude in minimum hot Ethyl Acetate (40-50°C) .

  • Precipitation: Add Heptane dropwise with stirring until a persistent cloudiness (turbidity) appears.

  • Clearance: Add 1-2 drops of Ethyl Acetate to just clear the solution.

  • Nucleation: Remove from heat. Wrap flask in foil/towel to cool slowly.

  • Isolation: Collect crystals and wash with 10% EtOAc in Heptane.

FAQs

Q: Can I use water as a solvent? A: Avoid if possible. While water is a good antisolvent for alcohols, heating furan derivatives in water (especially if slightly acidic) promotes ring-opening hydrolysis. If you must use water, ensure the system is buffered to pH 7.

Q: My yield is low (<50%). Where is the product? A: It is likely in the mother liquor. Furan hydroxy esters have significant solubility in organics.

  • Fix: Concentrate the mother liquor to half volume and repeat the cooling step (Second Crop).

  • Fix: Switch to a more non-polar antisolvent (e.g., switch from Hexane to Pentane and cool deeper).

Q: How do I remove the yellow color? A: The yellow color is likely furan oxidation byproducts.

  • Fix: Perform a "Hot Filtration" step with Activated Carbon . Add 5% w/w activated carbon to the hot solution, stir for 5 mins, and filter through Celite before cooling.

References
  • Pedersen, D. S., et al. (2013). Purification of 5-hydroxymethylfurfural (HMF) by crystallization. WO2013024162A1. Link

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. Link

  • Galkin, K. I., & Ananikov, V. P. (2019). Control of Furan Ring Stability for the Sustainable Production of Platform Chemicals. ChemSusChem. Link

  • Zhang, X., et al. (2015). Solubility of 2,5-furandicarboxylic acid in eight pure solvents and two binary solvent mixtures. Journal of Chemical & Engineering Data. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a powerful and indispensable tool. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate, a compound of interest in medicinal chemistry. We will dissect the expected spectral features, compare the utility of ¹H NMR with alternative analytical methods, and provide expert guidance on best practices for data acquisition and interpretation.

The Crucial Role of Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even minor structural ambiguities can lead to significant differences in efficacy, toxicity, and metabolic stability. Therefore, rigorous characterization of any potential drug candidate is not merely a procedural step but a critical aspect of ensuring safety and efficacy. ¹H NMR spectroscopy provides a detailed fingerprint of a molecule, revealing the connectivity of atoms and providing insights into its stereochemistry.

Decoding the ¹H NMR Spectrum of this compound

While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction and analysis can be performed based on established principles and data from analogous structures. The expected ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton environment in the molecule.

Predicted ¹H NMR Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H5 (furan)~7.5Doublet (d)1HDeshielded due to proximity to the electronegative oxygen atom in the furan ring.
H4 (furan)~6.5Doublet (d)1HShielded relative to H5. Coupled to H5.
CH(OH)~5.0Singlet (s) or Doublet (d)1HAlpha to an electronegative oxygen and the furan ring. May couple with the OH proton.
OCH₃ (ester)~3.8Singlet (s)3HTypical chemical shift for a methyl ester.[1][2]
OHVariableBroad Singlet (br s)1HChemical shift is concentration and solvent dependent.[3]
In-Depth Spectral Interpretation
  • Furan Protons (H4 and H5): The two protons on the furan ring are expected to appear as doublets due to coupling with each other. The proton at the 5-position (H5) will likely be at a lower field (higher ppm) than the proton at the 4-position (H4) due to the deshielding effect of the adjacent ring oxygen. The coupling constant between these two protons (³JHH) is typically in the range of 1-3 Hz for furan systems.[4][5][6][7][8] The presence of the bromine atom at the 3-position will influence the chemical shifts of H4 and H5, generally causing a downfield shift.[9]

  • Methine Proton (CHOH): The proton on the carbon bearing the hydroxyl and ester groups is situated in a highly deshielded environment, being alpha to both an oxygen atom and the furan ring. Its chemical shift is anticipated to be around 5.0 ppm. The multiplicity of this signal will depend on its coupling with the hydroxyl proton. In many cases, the coupling to the hydroxyl proton is not observed due to rapid proton exchange, resulting in a singlet. However, under certain conditions (e.g., in a dry solvent), a doublet may be observed.

  • Methyl Ester Protons (OCH₃): The three protons of the methyl ester group are chemically equivalent and will appear as a sharp singlet. Their chemical shift is expected in the range of 3.5-4.8 ppm, a characteristic region for protons on a carbon attached to an ester oxygen.[1][10]

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[3] It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the OH peak disappears from the spectrum.

Visualizing the Analytical Workflow

The process of analyzing the ¹H NMR spectrum can be systematically visualized.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis A Dissolve ~5-10 mg of sample B Use 0.5-0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Add TMS as internal standard (0 ppm) B->C D Acquire ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher) C->D E Fourier Transform D->E F Phase Correction E->F G Baseline Correction F->G H Integration G->H I Peak Picking H->I J Assign chemical shifts (δ) I->J K Analyze multiplicity (splitting patterns) J->K L Determine coupling constants (J) K->L M Correlate with molecular structure L->M

Caption: A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a primary tool for structural elucidation, a comprehensive characterization often involves a multi-technique approach.

TechniqueInformation ProvidedStrengthsLimitations
¹³C NMR Spectroscopy Number and type of carbon environments.Provides a count of unique carbons; less signal overlap than ¹H NMR.Lower sensitivity than ¹H NMR; requires more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; provides molecular formula with high-resolution MS.Does not provide detailed connectivity information; isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, O-H).Quick and simple; provides a fingerprint of functional groups.Provides limited information on the overall molecular skeleton.
X-ray Crystallography Precise three-dimensional atomic coordinates.Provides the definitive solid-state structure.Requires a suitable single crystal, which can be difficult to grow.
Deciding on the Right Analytical Approach

The choice of analytical techniques depends on the specific question being asked.

Analytical_Decision_Tree Start Need to Characterize a Novel Compound Q1 Is the molecular formula known? Start->Q1 MS High-Resolution Mass Spectrometry Q1->MS No Q2 What is the connectivity of atoms? Q1->Q2 Yes MS->Q2 NMR ¹H and ¹³C NMR Q2->NMR Q3 What functional groups are present? NMR->Q3 IR Infrared Spectroscopy Q3->IR Q4 What is the definitive 3D structure? IR->Q4 Xray X-ray Crystallography Q4->Xray If single crystal is available End Comprehensive Structural Elucidation Q4->End If no crystal Xray->End

Caption: A decision tree for selecting appropriate analytical techniques for structural elucidation.

Best Practices for High-Quality ¹H NMR Data

To ensure the reliability and accuracy of your structural assignments, adherence to best practices in data acquisition and processing is paramount.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.5-0.7 mL of a high-purity deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆). The choice of solvent is critical as it can influence chemical shifts.[11][12]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm.[13]

    • Filter the solution into a clean, dry NMR tube to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Set appropriate acquisition parameters, including the spectral width, acquisition time, and relaxation delay, to ensure accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Integrate the signals to determine the relative ratios of the different types of protons.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Conclusion

The structural analysis of this compound by ¹H NMR spectroscopy is a clear demonstration of the power of this technique in modern drug discovery. A thorough understanding of chemical shifts, coupling constants, and integration, combined with a multi-technique approach, provides the robust structural confirmation necessary for advancing a compound through the development pipeline. By following best practices in data acquisition and analysis, researchers can ensure the integrity of their results and make informed decisions in their quest for novel therapeutics.

References

  • Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation - PMC. (n.d.).
  • THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE - ResearchGate. (n.d.).
  • THE PROTON RESONANCE SPECTRA OF SOME SUBSTITUTED FURANS AND PYRROLES - Canadian Science Publishing. (n.d.).
  • An analysis of substituent effects on 1 H and 13 C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations - RSC Publishing. (n.d.).
  • The proton resonance spectra of some substituted furans and pyrroles - ResearchGate. (n.d.).
  • THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. (n.d.).
  • THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE - Canadian Science Publishing. (n.d.).
  • Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. (n.d.).
  • 3-Bromofuran | C4H3BrO | CID 89164 - PubChem. (n.d.).
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).
  • 1H NMR Chemical Shift - Oregon State University. (n.d.).
  • Experimental procedures, characterization data and copies of NMR spectra - Beilstein Journals. (n.d.).
  • N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling - PMC. (2024, January 28).
  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, October 8).
  • Figure S4. 1 H NMR spectrum of methyl... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Tables For Organic Structure Analysis. (n.d.).
  • 1H NMR chemical shift ppm table. (n.d.).
  • Short Summary of 1H-NMR Interpretation. (n.d.).
  • NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1).
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.).
  • Lactone Enolates of Isochroman-3-one and 2-Coumaranones: Quantification of Their Nucleophilicity in DMSO. (n.d.).
  • 2-Bromofuran(584-12-3) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =... - ResearchGate. (n.d.).
  • (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate(1000414-38-9) 1 H NMR. (n.d.).
  • proton NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate) - Doc Brown. (n.d.).

Sources

Comprehensive Guide to Mass Spectrometry Fragmentation of Brominated Furans

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Analytical Imperative

In pharmaceutical development and environmental toxicology, brominated furans—specifically Polybrominated Dibenzofurans (PBDFs) and simple brominated furan intermediates —represent a dual challenge. For drug developers, simple brominated furans are versatile synthetic scaffolds whose regiochemistry must be strictly validated. Conversely, PBDFs are potent genotoxic impurities often formed during the thermal degradation of brominated flame retardants or as byproducts in the synthesis of brominated aryl ethers.

Accurate structural elucidation of these compounds relies heavily on understanding their distinct mass spectrometry (MS) fragmentation behaviors. This guide compares the two dominant ionization modalities—Electron Ionization (EI) and Electron Capture Negative Ionization (ECNI) —providing a decision framework for their application in impurity profiling and structural confirmation.

Comparative Analysis: EI vs. ECNI

The choice between EI and ECNI is not merely operational; it dictates the type of chemical intelligence gathered. EI is the "Structural Architect," revealing connectivity, while ECNI is the "Trace Hunter," offering extreme sensitivity for halogenated species.

Performance Matrix
FeatureElectron Ionization (EI)Electron Capture Negative Ionization (ECNI)
Primary Mechanism High-energy electron bombardment (70 eV) forming radical cations (

).
Capture of thermal electrons by electronegative Br atoms forming anions (

or

).
Sensitivity Moderate (ng to pg range).High to Ultra-High (pg to fg range).
Selectivity Low. Ionizes most organic molecules.High. Selective for electronegative species (halogens).
Structural Data Excellent. Rich fragmentation allows for isomer differentiation and library matching.Poor. Dominated by halide ions (

), often obscuring the molecular ion (

).
Key Application Identification of unknown intermediates; isomer differentiation.Quantitation of trace toxic impurities (PBDFs) in complex matrices.[1]

Fragmentation Mechanics & Pathways[2][3][4]

Understanding the causality behind fragmentation allows researchers to predict spectral patterns for novel derivatives.

Electron Ionization (EI) Pathways

In EI mode, the molecular ion (


) is usually robust, especially for lower-brominated congeners. The fragmentation follows a predictable cascade:
  • Sequential De-bromination: Stepwise loss of bromine radicals (

    
    , 79/81 Da).
    
  • Carbonyl Elimination: Loss of neutral carbon monoxide (

    
    , 28 Da), a hallmark of the furan ring system.
    
  • Ring Contraction: The loss of

    
     typically results in a chemically stable dibenzopentalene-like cation.
    

Critical Insight: The abundance of the


 ion is a diagnostic marker. Congeners with specific substitution patterns (e.g., no ortho bromines) form stable doubly charged ions, resisting further fragmentation.
ECNI Pathways

ECNI relies on resonance electron capture. Because bromine is highly electronegative, the capture cross-section is massive.

  • Dissociative Electron Capture: The dominant pathway is often the immediate ejection of a bromide ion (

    
    ), which becomes the base peak (
    
    
    
    79 and 81).
  • Ether Cleavage: In highly brominated PBDFs, the ether bridge may cleave, forming phenoxide-type anions (

    
    ).
    
Visualization of Fragmentation Logic

The following diagram illustrates the divergent pathways for a generic Tribrominated Dibenzofuran, contrasting the structural richness of EI with the targeted specificity of ECNI.

BrominatedFuranFragmentation Start Brominated Furan (Precursor) EI_Node Electron Ionization (EI) 70 eV Start->EI_Node ECNI_Node ECNI (Thermal Electrons) Start->ECNI_Node EI_M Molecular Ion [M]+. (Isotope Cluster) EI_Node->EI_M Ionization EI_Frag1 [M - Br]+ (Loss of Br radical) EI_M->EI_Frag1 -Br. EI_Double [M - 2Br]++ (Doubly Charged) EI_M->EI_Double Stability Check EI_Frag2 [M - COBr]+ (Ring Contraction) EI_Frag1->EI_Frag2 -CO ECNI_M Molecular Anion [M]-. (Unstable) ECNI_Node->ECNI_M Capture ECNI_Br Br- Ions (m/z 79, 81) Base Peak ECNI_M->ECNI_Br Major Pathway ECNI_Ether [C6Br_nO]- (Ether Cleavage) ECNI_M->ECNI_Ether High Br Load

Caption: Divergent fragmentation pathways of brominated furans under EI (red) and ECNI (green) modalities.

Validated Experimental Protocol

This protocol is designed for the trace analysis of brominated furan impurities in pharmaceutical intermediates using GC-MS.

Sample Preparation
  • Extraction: Liquid-liquid extraction (LLE) using hexane/dichloromethane (1:1).

  • Cleanup: For complex matrices (e.g., biologicals), use Acidified Silica Gel SPE to remove non-halogenated interferences.

  • Reconstitution: Evaporate to dryness under

    
     and reconstitute in 20 
    
    
    
    L nonane (keeper solvent).
GC-MS Parameters
ParameterSettingRationale
Column DB-5MS (30m x 0.25mm x 0.25

m)
Non-polar phase essential for separating isomers based on boiling point/polarity.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for EI; ensures reproducible retention times.
Injection Splitless, 280°CMaximizes sensitivity for trace impurities; high temp prevents adsorption.
Temp Program 100°C (1 min)

20°C/min

300°C (10 min)
Rapid ramp preserves peak shape; high final temp elutes hepta/octa-brominated congeners.
Source Temp 230°C (EI) / 150°C (ECNI)Lower source temp in ECNI promotes thermal electron capture and reduces source fragmentation.
Reagent Gas Methane (for ECNI)Acts as the moderator to thermalize electrons.
Self-Validating System Check

To ensure trustworthiness, run a System Suitability Standard (SST) containing a mix of mono-, tri-, and hepta-brominated furans before every batch.

  • Pass Criteria:

    • Resolution (

      
      ) > 1.5 between critical isomer pairs.
      
    • Isotope ratio (

      
      ) deviation < 10% from theoretical.
      
    • Signal-to-Noise (S/N) > 10:1 for the lowest calibrator.

Diagnostic Data Summary

Use this table to interpret mass spectra during structural elucidation.

Fragment IonOriginDiagnostic Value
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Molecular IonHigh. Confirms molecular weight and Br count (via isotope pattern).

Loss of BrMedium. Common in all brominated aromatics.

Loss of CO + BrHigh. Specific to furan ring structure (confirms furan vs. ether).

79/81

(ECNI)
Quantitation Only. Extremely sensitive but structurally non-specific.

Doubly ChargedIsomer Specific. High abundance suggests high symmetry or lack of ortho-Br.
Isotope Cluster Reference

Bromine has two stable isotopes,


 and 

, in a nearly 1:1 ratio.
  • 1 Br: 1:1 doublet (

    
    )
    
  • 2 Br: 1:2:1 triplet (

    
    )
    
  • 3 Br: 1:3:3:1 quartet (

    
    )
    

References

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Environmental Science & Technology. [Link]

  • Comparing electron ionization high-resolution and electron capture low-resolution mass spectrometric determination of polybrominated diphenyl ethers. Journal of Chromatography B. [Link]

  • The chemistry and mass spectrometry of brominated dibenzo-p-dioxins and dibenzofurans. Biomedical & Environmental Mass Spectrometry. [Link]

  • Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry. Organohalogen Compounds. [Link]

Sources

A Comparative Reactivity Guide: 3-Bromofuran vs. 3-Chlorofuran Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex molecules for pharmaceutical and materials science applications, 3-substituted furan esters are invaluable building blocks. Their synthesis often relies on the functionalization of halogenated precursors via palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of 3-bromofuran esters and 3-chlorofuran esters, two common and crucial starting materials.

Objectively, 3-bromofuran esters exhibit significantly higher reactivity than their 3-chlorofuran counterparts in standard cross-coupling protocols. This reactivity trend, generally accepted as I > Br > OTf > Cl, is fundamentally rooted in the differences in carbon-halogen (C-X) bond dissociation energies and the kinetics of the oxidative addition step, which is often rate-determining in the catalytic cycle.[1][2][3] While 3-bromofuran esters typically afford higher yields under milder conditions, recent advancements in catalyst systems, especially the development of bulky, electron-rich phosphine ligands, have rendered the more economical 3-chlorofuran esters as viable substrates for many transformations.[1][2] This guide presents the underlying chemical principles, comparative experimental data, and field-proven protocols to assist researchers in making informed strategic decisions for their synthetic campaigns.

Part 1: The Chemical Basis of Reactivity

To understand the divergent reactivity of 3-bromo- and 3-chlorofuran esters, one must first consider the mechanism of the palladium-catalyzed cross-coupling reaction. The widely accepted catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycle cluster_cycle Generalized Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)L₂-R ArPdX->ArPdR Transmetalation (R-M) ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The critical, and often rate-limiting, step that dictates the overall efficiency of the reaction is the initial oxidative addition .[1][4] This is where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the furan ester. The superior reactivity of 3-bromofuran esters stems from two key physical-organic principles:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. The average bond energy for a C-Br bond is approximately 285 kJ/mol, whereas for a C-Cl bond, it is significantly higher at around 327 kJ/mol.[5][6] Consequently, less energy is required to cleave the C-Br bond, leading to a lower activation energy and a faster rate of oxidative addition.[1][5]

  • Kinetics of Oxidative Addition: The rate of oxidative addition is generally faster for aryl bromides than for aryl chlorides.[1] Mechanistic studies have shown that different haloarenes can react through distinct pathways.[7] The greater size and polarizability of the bromine atom compared to chlorine facilitates a more effective interaction with the electron-rich d-orbitals of the palladium(0) center, further accelerating the insertion process.[1]

Part 2: Comparative Experimental Analysis

The theoretical differences in reactivity translate directly into practical outcomes in the laboratory. 3-Bromofuran esters consistently outperform 3-chlorofuran esters in common cross-coupling reactions, allowing for milder conditions, shorter reaction times, and often higher product yields. The use of 3-chlorofuran esters frequently necessitates more forcing conditions, such as higher temperatures, longer reaction times, and the use of more sophisticated and expensive catalyst systems designed to activate the stronger C-Cl bond.

The following table summarizes a qualitative comparison based on established principles and literature data for analogous heteroaryl systems.

Reaction TypeSubstrateTypical Catalyst/LigandTypical ConditionsExpected Outcome & Commentary
Suzuki-Miyaura Methyl 3-bromofuroate Pd(PPh₃)₄ or Pd(dppf)Cl₂Na₂CO₃ or K₂CO₃, Toluene/H₂O, 80-100 °CHigh Yields (80-95%). The reaction is generally robust and efficient with standard, readily available palladium catalysts.[2][8]
Methyl 3-chlorofuroate Pd₂(dba)₃ / XPhos or RuPhosK₃PO₄ or Cs₂CO₃, Dioxane or Toluene, 100-120 °CModerate to Good Yields (50-85%). Requires more advanced, bulky, and electron-rich phosphine ligands to facilitate the difficult oxidative addition of the C-Cl bond.[1][9]
Stille Coupling Methyl 3-bromofuroate Pd(PPh₃)₄LiCl, Toluene or DMF, 80-110 °CGood to High Yields. Generally proceeds cleanly. The addition of LiCl is often necessary to facilitate transmetalation.[10][11]
Methyl 3-chlorofuroate Pd₂(dba)₃ / P(t-Bu)₃ or other hindered ligandsHigher temperatures, longer reaction timesVariable Yields. Often sluggish and may require specialized conditions. The development of catalyst systems for chloroarenes has improved its viability.[12][13]
Buchwald-Hartwig Methyl 3-bromofuroate Pd₂(dba)₃ / BINAP or XantphosNaOt-Bu or K₂CO₃, Toluene or Dioxane, 90-110 °CHigh Yields. A well-established transformation with a broad range of amine coupling partners.[14][15]
Methyl 3-chlorofuroate Pd₂(dba)₃ / Buchwald or Hartwig ligands (e.g., XPhos)Stronger bases (e.g., LiHMDS, K₃PO₄), Higher temperaturesChallenging but Feasible. Success is highly dependent on the use of state-of-the-art, sterically demanding ligands that promote the challenging C-Cl bond activation.[2][16]

Note: The data presented is illustrative of general trends. Specific yields are highly dependent on the coupling partners, exact reaction conditions, and scale.

Part 3: Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura reaction. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Workflow cluster_prep Reaction Setup cluster_reaction Catalysis & Reaction cluster_workup Workup & Purification A 1. Add 3-bromofuran ester, boronic acid, and base to a Schlenk flask. B 2. Add solvent (e.g., Toluene/H₂O). A->B C 3. Degas the mixture via N₂/vacuum cycles (3x). B->C D 4. Add Pd catalyst/ligand under N₂ counterflow. C->D E 5. Heat reaction mixture (e.g., 90 °C) with stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to RT, dilute with EtOAc and H₂O. F->G H 8. Separate layers, extract aqueous phase. G->H I 9. Dry combined organics, filter, and concentrate. H->I J 10. Purify via column chromatography. I->J

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of Methyl 3-(4-methoxyphenyl)furoate

Materials:

  • Methyl 3-bromofuroate (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)

  • Potassium Phosphate (K₃PO₄), tribasic, powdered (3.0 eq)

  • Toluene (Anhydrous)

  • Deionized Water

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add methyl 3-bromofuroate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and powdered K₃PO₄ (3.0 eq).

  • Solvent Addition: Add anhydrous toluene and deionized water to create a 10:1 mixture (e.g., 10 mL toluene, 1 mL H₂O for a 1 mmol scale reaction).

  • Degassing: Seal the flask with a septum, and degas the heterogeneous mixture by subjecting it to three cycles of vacuum followed by backfilling with inert gas (Nitrogen or Argon).

    • Expertise & Experience: This step is critical. Oxygen can oxidize the Pd(0) active catalyst to inactive Pd(II) species and can also promote unwanted side reactions. Thorough degassing ensures a long catalyst lifetime and reproducible results.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst, Pd(OAc)₂, (0.02 eq) and the SPhos ligand (0.04 eq).

    • Expertise & Experience: The Pd(OAc)₂/SPhos system is highly active. SPhos is a bulky, electron-rich monophosphine ligand from the Buchwald family, known to promote efficient oxidative addition and reductive elimination.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

    • Trustworthiness: The reaction progress should be monitored by TLC or LC-MS. A reaction is considered complete upon the full consumption of the limiting reagent (the 3-bromofuran ester).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure product.

Adapting the Protocol for Methyl 3-chlorofuroate:

To successfully couple the less reactive 3-chlorofuroate ester, this protocol requires significant modification to overcome the C-Cl activation barrier:

  • Catalyst System: A more active catalyst is essential. A common choice would be a pre-formed palladacycle precatalyst (e.g., SPhos Pd G3) or increasing the catalyst loading. The ligand choice is paramount; highly active Buchwald ligands (e.g., RuPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required.[1][2]

  • Base: A stronger base, such as cesium carbonate (Cs₂CO₃) or lithium bis(trimethylsilyl)amide (LiHMDS), may be necessary.

  • Temperature: Higher reaction temperatures (110-130 °C) are typically needed, often requiring a higher-boiling solvent like dioxane or switching to sealed-vessel microwave heating.

  • Reaction Time: Expect significantly longer reaction times, potentially 12-24 hours or more.

Conclusion

The choice between 3-bromofuran and 3-chlorofuran esters is a classic synthetic trade-off between reactivity and cost. 3-Bromofuran esters are demonstrably more reactive, providing reliable and high-yielding access to a diverse range of 3-substituted furans under mild conditions with standard catalysts.[2] In contrast, 3-chlorofuran esters are more economical and readily available for large-scale applications but present a greater synthetic challenge due to the strength of the C-Cl bond.[1] However, the continued evolution of highly active palladium catalyst systems has significantly narrowed this reactivity gap, making chlorides increasingly viable substrates. The optimal choice for a given project will ultimately depend on factors such as the desired scale, the complexity of the coupling partners, development timelines, and economic constraints.

References
  • Boodts, S., et al. (2020). Halogenation effects in intramolecular furan Diels–Alder reactions: broad scope synthetic and computational studies. Organic & Biomolecular Chemistry. [Link]

  • Boodts, S., et al. (2013). Halogenation Effects in Intramolecular Furan Diels-Alder Reactions: Broad Scope Synthetic and Computational Studies. Montclair State University Digital Commons. [Link]

  • ResearchGate. (2025). Synthesis of 3-Substituted Furans by Hydroformylation. ResearchGate. [Link]

  • Jeong, I. H., et al. (2008). Synthesis of 2,4,5-trisubstituted 3-fluorofurans via sequential iodocyclization and cross-coupling of gem-difluorohomopropargyl alcohols. PubMed. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). Homework.Study.com. [Link]

  • Cioc, R. C., et al. (n.d.). The “halogen effect”: the presence of halogen substituents on the furan diene increases the reaction rate and exergonicity. ResearchGate. [Link]

  • Song, Z. Z., et al. (1996). Regiospecific synthesis of 3,4-disubstituted furans. Pure and Applied Chemistry. [Link]

  • A. W. D. HUDGell, J. W. K. Burrell, and J. K. N. Jones. (1972). Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Scribd. (n.d.). Overview of the Stille Reaction. Scribd. [Link]

  • ResearchGate. (n.d.). Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans. ResearchGate. [Link]

  • Wikipedia. (n.d.). Stille reaction. Wikipedia. [Link]

  • Bennett, C. S., & Deagostino, A. (2025). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry. [Link]

  • DTU Orbit. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. DTU Orbit. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Asghar, M. N., et al. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Journal of Molecular Structure. [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]

  • Quora. (2018). What is the effect of halogen in the activity of a ring?. Quora. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Sęk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]

  • Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Angewandte Chemie International Edition. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society. [Link]

  • MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. [Link]

  • Quora. (2018). Which bond would be stronger, C−F or C−Cl?. Quora. [Link]

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Safety Operating Guide

Personal protective equipment for handling Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Logistics Guide: Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate

Executive Summary & Hazard Profiling

Compound Identity: this compound Chemical Class: Halogenated Furan /


-Hydroxy Ester
Physical State (Predicted):  Solid (Off-white to beige powder) or viscous oil depending on purity.

Scientific Context: This compound is a specialized intermediate likely used in the synthesis of bioactive scaffolds. It combines a furan ring (prone to oxidation and potential biological activity) with an


-hydroxy ester  motif (reactive to hydrolysis).

Critical Hazard Assessment (Universal Precautions): As a research-grade chemical with limited specific toxicological data, you must apply Universal Precautions derived from structural analogs (e.g., Methyl 3-bromofuran-2-carboxylate).

  • Primary Risks: Severe eye/skin irritation (H315, H319), respiratory irritation (H335).[1]

  • Structural Risks:

    • Furan Moiety: Potential carcinogenicity and peroxide formation upon prolonged air exposure.

    • Bromine Substituent: Increases lipophilicity, potentially enhancing dermal absorption.

    • Ester Functionality: Susceptible to hydrolysis; avoid strong acids/bases.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." The lipophilic nature of halogenated furans requires specific barrier protection to prevent permeation.

PPE Component Standard Specification Advanced Requirement (High Quantity/Solution) Scientific Rationale
Hand Protection Nitrile Gloves (Min. thickness 0.11 mm)Double-Gloving: Inner Nitrile / Outer Neoprene or Laminate (Silver Shield®)Halogenated organics can permeate standard nitrile in <15 mins. Double gloving creates a sacrificial outer layer.
Eye Protection Safety Glasses with side shieldsChemical Goggles (Indirect Vent) + Face Shield

-hydroxy esters can cause irreversible corneal opacity. Goggles prevent vapor/splash entry.
Respiratory Fume Hood (Face velocity: 80-100 fpm)N95/P100 Respirator (if powder handling outside hood)Prevents inhalation of fine particulates which may trigger bronchial spasms (H335).
Body Defense Lab Coat (Cotton/Poly blend)Tyvek® Sleeves or ApronProtects street clothes from dust accumulation; Tyvek resists dry particulate penetration.

Operational Protocol: Step-by-Step Handling

A. Pre-Operational Logic (Decision Tree)

Use this logic flow to determine the necessary containment level before opening the vial.

SafetyLogic Start Assess Material State IsSolid Is it a Solid/Powder? Start->IsSolid IsLiquid Is it a Liquid/Oil? Start->IsLiquid Weighing Static Hazard? Use Antistatic Gun IsSolid->Weighing Vapor Vapor Pressure Risk? (Lachrymator Potential) IsLiquid->Vapor Hood Work in Fume Hood (Sash < 18 inches) Weighing->Hood Dissolve Solubilization (Add solvent SLOWLY) Hood->Dissolve Syringe Use Positive Displacement Pipette/Syringe Vapor->Syringe Syringe->Dissolve

Figure 1: Pre-operational safety decision logic for handling furan derivatives.

B. Weighing & Transfer Protocol
  • Environment: All weighing must occur within a certified chemical fume hood. If the balance is external, use a tared secondary container (e.g., a screw-top vial) to transport the material.

  • Static Control: Furan derivatives in powder form can be static-prone. Use an anti-static gun or ionizer to prevent dispersal during spatula transfer.

  • Solubilization:

    • Preferred Solvents: Dichloromethane (DCM), Ethyl Acetate, DMSO.

    • Avoid: Protophilic solvents (like water/alcohols) for long-term storage to prevent ester hydrolysis.

    • Technique: Add solvent to the solid to minimize aerosolization.

C. Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The furan ring is electron-rich and susceptible to photo-oxidation.

  • Container: Amber glass vial with a PTFE-lined cap.

Emergency Response & Spill Management

Scenario: You have spilled 500mg of solid powder inside the fume hood.

  • Alert: Notify nearby personnel immediately.

  • PPE Upgrade: Don a second pair of gloves immediately.

  • Containment:

    • Do NOT use compressed air or vigorous sweeping (aerosol risk).

    • Method: Cover the spill with a chemically inert absorbent pad or paper towel dampened with Ethyl Acetate (to solubilize and trap the powder).

  • Decontamination: Wipe the surface with a mild surfactant (soap/water) followed by an alcohol wipe.

  • Disposal: Place all cleanup materials into a solid hazardous waste bag labeled "Halogenated Organic Solid."

Waste Disposal Logistics

Proper disposal is critical to prevent environmental contamination, particularly given the halogen content.

Waste Stream Criteria Container Labeling
Solid Waste Contaminated gloves, weigh boats, paper towels."Hazardous Waste: Solid Debris (Halogenated Organics)"
Liquid Waste Mother liquors, reaction mixtures (DCM, EtOAc)."Halogenated Organic Solvents" (Do not mix with aqueous acids)
Sharps Needles/syringes used for transfer."Bio/Chem Contaminated Sharps"

Disposal Logic Diagram:

WasteDisposal Waste Chemical Waste Type State? Waste->Type Solid Solid/Debris Type->Solid Liquid Liquid Solution Type->Liquid Bin1 Yellow Bin (Solid Haz) Solid->Bin1 Bin2 Halogenated Solvent Carboy Liquid->Bin2 Note *Do NOT drain dispose* Bin2->Note

Figure 2: Waste stream segregation for halogenated organic esters.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Methyl 3-bromofuran-2-carboxylate (Analogous Structure). Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Furan. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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